An In-depth Technical Guide to Folcysteine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine (CAS No. 8064-47-9) is a compound that has garnered interest in various scientific fields, from agriculture to medicine.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine (CAS No. 8064-47-9) is a compound that has garnered interest in various scientific fields, from agriculture to medicine. It is a 1:1 combination of folic acid and (R)-3-acetylthiazolidine-4-carboxylic acid, a cysteine derivative.[1] This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Folcysteine, with a focus on its potential mechanisms of action based on the activities of its constituent molecules.
Chemical Structure and Properties
Folcysteine is the result of the association between folic acid, a B vitamin essential for numerous metabolic processes, and a sulfur-containing amino acid derivative. The IUPAC name for Folcysteine is (4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1).[1]
The individual structures of folic acid and (R)-3-acetylthiazolidine-4-carboxylic acid are presented below.
Figure 1: Chemical Structures of Folcysteine Components
Caption: Chemical structures of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.
A summary of the key chemical and physical properties of Folcysteine is provided in the table below. Note that there is some variability in the reported molecular formula and weight in commercial sources. The data presented here is based on the most consistent information available.
Folcysteine is described as a cysteine derivative with a range of potential biological activities, largely extrapolated from the known functions of its components.
Potential Antitumor Agent: It is suggested to have potential as an antitumor agent, likely linked to the role of folate in DNA synthesis and repair.[1]
DNA Synthesis and Repair: As a source of folate, it is considered a vitamin needed to synthesize and repair DNA, and to methylate DNA.[1]
Cofactor in Biological Reactions: It is also thought to act as a cofactor in biological reactions that involve folate.[1]
Plant Biostimulant: In agriculture, Folcysteine is used to promote plant growth.[4][5]
Postharvest Preservation: Studies have indicated that Folcysteine application may delay the deterioration of fruit after harvesting.
Revitalizing and Anti-toxic Effects: A combination of thiazolidine-4-carboxylic acid and folic acid, referred to as 'Folcysteine', has been reported to have revitalizing effects on age-related biochemical variables and anti-toxic effects, particularly on the liver.[6]
Potential Signaling Pathways
Folic Acid-Mediated Signaling
Folic acid, upon binding to the folate receptor alpha (FRα), can activate several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Folcysteine: A Technical Examination of the Interplay between Folic Acid and Cysteine Metabolism for Researchers and Drug Development Professionals
Introduction The term "Folcysteine" is not uniformly defined in scientific literature and can refer to several distinct formulations. Primarily, it is cited in agricultural contexts as a biostimulant for plants, comprisi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The term "Folcysteine" is not uniformly defined in scientific literature and can refer to several distinct formulations. Primarily, it is cited in agricultural contexts as a biostimulant for plants, comprising a mixture of folic acid and cysteine designed to enhance growth and stress resistance.[1][2][3][4] In chemical databases, "Folcysteine" is registered under CAS number 8064-47-9 as a mixture of folic acid and (4R)-3-acetyl-4-thiazolidinecarboxylic acid.[5] A variant, "Folcysteine U," is a mixture of folic acid, L-cysteine hydrochloride, and hexamethylenetetramine.[6] Furthermore, some sources describe Folcysteine as a cysteine derivative with potential applications in oncology, though detailed research is sparse.[7][8]
Given the ambiguity of the term, this technical guide will focus on the well-established and clinically significant metabolic relationship between folic acid and the amino acid cysteine. Additionally, it will delve into the therapeutic strategy of folate-cysteine conjugation, a promising avenue in targeted drug delivery. This approach provides a scientifically rigorous foundation for understanding the synergistic roles of these two critical molecules.
Folic Acid Metabolism: The One-Carbon Cycle
Folic acid, or vitamin B9, is a water-soluble vitamin essential for a variety of metabolic processes.[9] Humans cannot synthesize folate de novo and must obtain it from their diet.[10] The synthetic form, folic acid, is converted into its biologically active form, tetrahydrofolate (THF), through a two-step reduction catalyzed by dihydrofolate reductase (DHFR).[11]
THF and its derivatives are central to one-carbon metabolism, acting as donors and acceptors of one-carbon units in the synthesis of nucleotides (purines and thymidylate) and the metabolism of several amino acids.[12][[“]] This intricate network of reactions is crucial for DNA synthesis, repair, and methylation.[14]
The core of folate metabolism is the folate cycle, which facilitates the transfer of one-carbon units for various biosynthetic pathways. A critical reaction in this cycle is the conversion of homocysteine to methionine, catalyzed by methionine synthase. This reaction requires 5-methyltetrahydrofolate as a methyl donor and vitamin B12 as a cofactor.[12]
Diagram 1: The Folic Acid and Methylation Cycles.
Cysteine Metabolism and its Link to the Folate Pathway
Cysteine is a sulfur-containing amino acid with numerous biological roles, including protein synthesis, antioxidant defense as a precursor to glutathione, and as a source of sulfide. The metabolism of cysteine is intricately linked to the folate cycle through the intermediate, homocysteine.[15]
Homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:
Remethylation to Methionine: This pathway, part of the methylation cycle, is dependent on the folate cycle. Methionine synthase utilizes 5-methyltetrahydrofolate to remethylate homocysteine, thus regenerating methionine.[16] This process is vital for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[14]
Transsulfuration to Cysteine: In this irreversible pathway, homocysteine is converted to cysteine. This process is catalyzed by two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[15] The transsulfuration pathway is the primary route for homocysteine catabolism and de novo cysteine synthesis.
The interplay between the remethylation and transsulfuration pathways is tightly regulated. High levels of SAM, for instance, allosterically activate CBS, directing homocysteine towards cysteine synthesis. Conversely, when methionine levels are low, homocysteine is preferentially remethylated to conserve methionine.[16] Folate deficiency can impair the remethylation of homocysteine, leading to its accumulation (hyperhomocysteinemia), which is a risk factor for cardiovascular disease.[17] This elevation can also impact the flux through the transsulfuration pathway.
Diagram 2: Interplay of Folate and Cysteine Metabolism.
Folate-Cysteine Conjugates in Targeted Drug Delivery
The overexpression of folate receptors on the surface of various cancer cells has been exploited for targeted drug delivery.[18] By conjugating folic acid to therapeutic agents, these agents can be selectively delivered to tumor cells, potentially increasing efficacy and reducing off-target toxicity.
Cysteine residues, with their reactive sulfhydryl groups, are attractive targets for site-specific conjugation of folic acid to protein-based therapeutics. This approach offers several advantages over random conjugation to other amino acid residues, such as preserving the protein's biological activity.[18] The synthesis of folate-cysteine conjugates typically involves a folate analogue modified with a reactive group that specifically targets the sulfhydryl group of cysteine.[18]
Diagram 3: Workflow for Folate-Cysteine Conjugate Application.
Quantitative Data
The following table summarizes typical plasma concentrations of key metabolites in the folate and cysteine pathways in healthy adults. These values can be influenced by diet, genetics, and disease state.
Metabolite
Typical Plasma Concentration (µM)
Folate
0.007 - 0.036
Homocysteine
5 - 15
Cysteine
200 - 300
Methionine
15 - 35
Experimental Protocols
Protocol 1: Quantification of Plasma Total Homocysteine and Cysteine by HPLC
Objective: To determine the total concentration of homocysteine and cysteine in plasma samples.
Methodology:
Sample Preparation:
Collect blood in EDTA-containing tubes and immediately place on ice.
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
To 100 µL of plasma, add 10 µL of a reducing agent (e.g., 10% tris(2-carboxyethyl)phosphine - TCEP) to reduce disulfide bonds.
Incubate at room temperature for 30 minutes.
Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetylcysteine).
Vortex and centrifuge at 10,000 x g for 10 minutes.
Derivatization:
Transfer the supernatant to a new tube.
Add a derivatizing agent (e.g., a solution of 7-fluorobenzofurazan-4-sulfonic acid ammonium salt - SBD-F) to label the free sulfhydryl groups.
Incubate at 60°C for 60 minutes in the dark.
HPLC Analysis:
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH 2.1) and an organic solvent (e.g., acetonitrile).
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 385 nm, emission at 515 nm).
Quantification:
Calculate the concentrations of homocysteine and cysteine by comparing their peak areas to those of known standards, normalized to the internal standard.
Protocol 2: Synthesis of a Folate-Cysteine Conjugate
Objective: To covalently link a folate analogue to a cysteine-containing peptide or protein.
Methodology:
Synthesis of Folate-Maleimide:
Activate the γ-carboxyl group of folic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
React the folate-NHS ester with a bifunctional linker containing an amine and a maleimide group (e.g., N-(2-aminoethyl)maleimide).
Purify the resulting folate-maleimide derivative by chromatography.
Reduction of Protein Disulfide Bonds:
If the target cysteine residue is involved in a disulfide bond, dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Add a reducing agent such as dithiothreitol (DTT) in a 10-fold molar excess over the protein's disulfide bonds.
Incubate at 37°C for 1 hour.
Remove the excess DTT by dialysis or using a desalting column.
Conjugation Reaction:
Dissolve the reduced, cysteine-containing protein and the folate-maleimide in a reaction buffer (e.g., phosphate buffer, pH 7.0).
Add the folate-maleimide to the protein solution in a 5- to 10-fold molar excess.
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The maleimide group will react specifically with the free sulfhydryl group of the cysteine.
Purification and Characterization:
Remove unreacted folate-maleimide and byproducts by size-exclusion chromatography or dialysis.
Confirm the successful conjugation and determine the conjugation ratio using techniques such as UV-Vis spectroscopy (to quantify folate) and protein concentration assays (e.g., BCA assay).
Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate.
Conclusion
While "Folcysteine" as a specific entity lacks a clear and singular definition in the context of human metabolism and drug development, the underlying principles of the metabolic interplay between folic acid and cysteine are of paramount importance. A thorough understanding of the folate and methylation cycles, and their intersection with the transsulfuration pathway, is critical for researchers in nutrition, metabolic disorders, and oncology. Furthermore, the strategic conjugation of folic acid to cysteine residues represents a sophisticated and promising approach in the development of targeted therapeutics, particularly for cancer. The methodologies and pathways detailed in this guide provide a foundational framework for professionals engaged in these fields of research.
In-Depth Technical Guide to the Synthesis of Folcysteine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis pathway for Folcysteine (CAS 8064-47-9), a compound utilized primarily as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for Folcysteine (CAS 8064-47-9), a compound utilized primarily as a biostimulant in agriculture. Folcysteine is a 1:1 mixture of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid. This document details the discrete synthesis of each of these components, including step-by-step experimental protocols, quantitative data, and visual representations of the synthetic pathways. The information is intended for an audience with a strong background in chemical synthesis and drug development.
Introduction to Folcysteine
Folcysteine is a compound that leverages the biological activities of its two constituent parts: Folic Acid, a crucial vitamin for growth and development, and a cysteine derivative, (R)-3-acetylthiazolidine-4-carboxylic acid, which acts as a source of sulfur and a biostimulant. The IUPAC name for Folcysteine is (4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1). Its primary application is in agriculture, where it promotes plant growth and enhances resistance to various stressors.
The synthesis of Folcysteine is not a direct covalent conjugation of its two components but rather a formulation of the two independently synthesized molecules. This guide will therefore focus on the distinct synthesis pathways for Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.
Synthesis of Folic Acid
The industrial synthesis of Folic Acid is a multi-step chemical process. The most common approach involves the condensation of three key precursors: a pteridine derivative, p-aminobenzoic acid (PABA), and L-glutamic acid. A common strategy involves the initial synthesis of pteroic acid from the pteridine and PABA, followed by coupling with L-glutamic acid.
Synthesis Pathway of Folic Acid
The overall synthesis can be visualized as a three-component condensation.
Caption: General overview of the three-component synthesis of Folic Acid.
Experimental Protocol for Folic Acid Synthesis
A widely used industrial method for synthesizing Folic Acid involves a two-step process.
Step 1: Synthesis of 2-amino-4-hydroxy-6-halomethyl pteridine
Reaction Setup: In a suitable reactor, suspend 2,4,5-triamino-6-hydroxypyrimidine salt in an organic solvent such as a C1-C4 alcohol or DMF. The mass ratio of solvent to the pyrimidine salt is typically between 20:1 and 40:1.
Condensation: Add 3-halogenated pyruvaldehyde oxime to the suspension.
Heating: Heat the reaction mixture to a temperature between 50°C and 100°C (preferably 60-80°C) and maintain for a specified duration to complete the condensation and cyclization, forming the pteridine ring.
Isolation: Upon completion, the intermediate, 2-amino-4-hydroxy-6-halomethyl pteridine, can be isolated by filtration and washing.
Step 2: Synthesis of Folic Acid
Reaction Setup: In a separate reactor, dissolve the 2-amino-4-hydroxy-6-halomethyl pteridine intermediate and N-(4-aminobenzoyl)-L-glutamic acid in an organic solvent (e.g., C1-C4 alcohol, DMF, or N,N-dimethylacetamide). The mass ratio of the solvent to the pteridine intermediate is typically between 10:1 and 30:1.
Coupling Reaction: The molar ratio of the pteridine intermediate to N-(4-aminobenzoyl)-L-glutamic acid is generally between 1:1.0 and 1:3.0.
Temperature Control: Maintain the reaction temperature between 20°C and 70°C (preferably 30-50°C) until the reaction is complete, as monitored by a suitable analytical technique like TLC or HPLC.
Precipitation and Isolation: After the reaction is complete, cool the mixture to approximately 20°C and add water to precipitate the crude Folic Acid.
Purification: The precipitate is collected by filtration. The filter cake is then subjected to a beating process with 50% ethanol at around 60°C for 30 minutes to enhance purity.
Drying: The purified Folic Acid is filtered and dried to yield the final product.
Synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid
This cysteine derivative is synthesized in a two-step process starting from L-cysteine. The first step is a cyclization reaction with formaldehyde to form the thiazolidine ring, followed by N-acetylation.
Synthesis Pathway of (R)-3-acetylthiazolidine-4-carboxylic acid
Caption: Two-step synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid.
Experimental Protocol for (R)-3-acetylthiazolidine-4-carboxylic acid Synthesis
This protocol is based on a high-yield preparation method.
Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid
Reaction Setup: In a reaction vessel, mix L-cysteine, a mineral alkali (to adjust pH), and a 37% formaldehyde solution.
Reaction: Stir the mixture at room temperature for 1 to 3 hours to allow for the cyclization reaction to complete.
Isolation: Let the mixture stand at room temperature and then isolate the intermediate product, (R)-Thiazolidine-4-carboxylic acid, by suction filtration.
Drying: Dry the intermediate product under vacuum at a constant temperature of 50-80°C for 2 to 4 hours.
Step 2: Synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid
Acetylation: In a suitable reactor, react the dried (R)-Thiazolidine-4-carboxylic acid with an acetylating agent, preferably acetic anhydride.
Reflux: Heat the reaction mixture to reflux and maintain for a period of 0.5 to 3 hours.
Work-up: After the reaction is complete, concentrate the mixture. The product can then be purified by washing.
Final Drying: Dry the final product under vacuum at a constant temperature of 50-80°C for 1 to 4 hours to obtain high-yield (R)-3-acetylthiazolidine-4-carboxylic acid.
Quantitative Data for (R)-3-acetylthiazolidine-4-carboxylic acid Synthesis
Parameter
Value/Conditions
Reference
Step 1: Cyclization
Reactants
L-Cysteine, Formaldehyde (37% solution), Mineral Alkali
Folcysteine is a 1:1 mixture of the two synthesized components. The formulation process involves the precise combination of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.
Formulation Workflow
Caption: Formulation of Folcysteine from its constituent components.
Experimental Protocol for Folcysteine Formulation
Preparation: Ensure both Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid are of high purity.
Mixing: In a suitable solvent, such as water or an alcohol, combine equimolar amounts of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.
Homogenization: Stir the mixture to ensure homogeneity. The formation of a salt or a stable mixture may be facilitated by gentle heating or sonication.
Isolation/Drying: The final Folcysteine compound can be isolated by evaporation of the solvent or by precipitation followed by filtration and drying.
Conclusion
The synthesis of Folcysteine is a bifurcated process that requires the independent synthesis of its two main components, Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid. This guide has provided detailed methodologies for the chemical synthesis of both molecules, drawing from established industrial practices and patent literature. The subsequent formulation into the final Folcysteine product is a straightforward combination of these two components. For researchers and professionals in drug development and agricultural science, understanding these distinct synthetic pathways is crucial for the production and potential further development of Folcysteine and related compounds. Adherence to the outlined protocols and quantitative parameters is essential for achieving high yields and purity.
The Biological Activity of Folcysteine in Plant Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a derivative of the amino acid cysteine, is increasingly recognized in plant science for its potent biostimulant properties. As N-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a derivative of the amino acid cysteine, is increasingly recognized in plant science for its potent biostimulant properties. As N-acetyl-L-cysteine (NAC), it has demonstrated significant effects on plant growth, development, and resilience to environmental stressors.[1] This technical guide provides an in-depth overview of the biological activity of Folcysteine in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed signaling pathways.
Core Biological Activities
Folcysteine exerts a wide range of beneficial effects on plants, primarily acting as a growth promoter and a protective agent against various abiotic and biotic stresses. Its mechanisms of action are multifaceted, influencing nutrient uptake, hormonal balance, and the plant's antioxidant defense systems.
Enhancement of Plant Growth and Yield
Application of Folcysteine and related compounds has been shown to improve various growth parameters, leading to increased biomass and crop yield. These effects are attributed to its role in promoting cell division and elongation, as well as enhancing nutrient assimilation.
Table 1: Quantitative Effects of N-acetylcysteine (NAC) on Lettuce (Lactuca sativa) Seedling Growth [2]
Treatment
Shoot Fresh Weight (g)
Root Fresh Weight (g)
Control
1.25 ± 0.15
0.45 ± 0.08
0.03 mM NAC
1.55 ± 0.20
0.60 ± 0.10
0.3 mM NAC
2.10 ± 0.25
0.75 ± 0.12
1.0 mM NAC
1.80 ± 0.22
0.68 ± 0.11
3.0 mM NAC
0.95 ± 0.12
0.35 ± 0.06
Data represents mean ± standard deviation.
Table 2: Effect of Amino Acid-Based Biostimulants on Winter Wheat (Triticum aestivum) Grain Yield [3]
Treatment
Grain Yield (t/ha)
Percent Increase (%)
Control
6.5 ± 0.4
-
AminoPrim (1.0 L/ha)
6.85 ± 0.5
5.4
AminoHort (1.25 L/ha)
7.22 ± 0.6
11.0
Yield data from field experiments.
Mitigation of Abiotic Stress
Folcysteine plays a crucial role in enhancing plant tolerance to abiotic stresses such as drought, salinity, and heavy metal toxicity. This protective effect is largely mediated through its antioxidant properties and its influence on stress-related signaling pathways.
Table 3: Impact of N-acetylcysteine (NAC) on Wheat (Triticum aestivum) Seedlings under Heavy Metal Stress [4]
Treatment
Proline Content (µmol/g FW) in Shoots
Control
2.5 ± 0.3
Cd (100 µM)
8.7 ± 0.9
Cd (100 µM) + NAC (1 mM)
6.2 ± 0.7
Hg (100 µM)
9.5 ± 1.1
Hg (100 µM) + NAC (1 mM)
7.1 ± 0.8
Pb (100 µM)
7.8 ± 0.8
Pb (100 µM) + NAC (1 mM)
5.9 ± 0.6
Proline is an osmoprotectant that accumulates under stress.
Improvement of Postharvest Quality
Postharvest application of Folcysteine has been shown to delay senescence and reduce decay in fruits, thereby extending their shelf life. This is attributed to its ability to scavenge reactive oxygen species (ROS) and maintain cell wall integrity. Anecdotal observations suggest that mango fruits from trees treated with folcysteine have a longer shelf life.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of Folcysteine in plants.
Seed Treatment for Enhanced Germination and Seedling Vigor
Objective: To assess the effect of Folcysteine seed treatment on the germination rate and early growth of maize (Zea mays).
Materials:
Maize seeds of a uniform variety
Folcysteine (N-acetyl-L-cysteine)
Distilled water
Beakers and graduated cylinders
Magnetic stirrer
Germination trays or pots
Sterilized germination medium (e.g., sand, vermiculite, or germination paper)
Growth chamber with controlled temperature and light conditions
Ruler and calipers
Procedure:
Solution Preparation: Prepare Folcysteine solutions at desired concentrations (e.g., 0, 0.1, 0.5, 1.0, and 5.0 mM) in distilled water. Ensure complete dissolution using a magnetic stirrer.
Seed Sterilization: Surface sterilize maize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.
Seed Priming: Immerse the sterilized seeds in the respective Folcysteine solutions for a predetermined period (e.g., 6-12 hours) at room temperature. The control group is soaked in distilled water.
Sowing: After priming, air-dry the seeds briefly on sterile filter paper. Sow the treated seeds in germination trays or pots filled with a sterilized germination medium. Ensure a consistent sowing depth.
Germination Conditions: Place the trays/pots in a growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
Data Collection:
Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.
Seedling Growth: After the germination period, carefully uproot a subset of seedlings and measure the shoot length, root length, and fresh weight. Dry the seedlings in an oven at 70°C for 48 hours to determine the dry weight.
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.
Foliar Application to Assess Growth Promotion and Stress Tolerance
Objective: To evaluate the effect of foliar-applied Folcysteine on the growth and drought stress tolerance of wheat (Triticum aestivum).
Materials:
Wheat plants grown in pots under controlled conditions
Folcysteine (N-acetyl-L-cysteine)
Distilled water
Surfactant (e.g., Tween 20)
Handheld sprayer
Equipment for measuring physiological parameters (e.g., SPAD meter for chlorophyll content, pressure chamber for water potential)
Procedure:
Plant Growth: Grow wheat plants in pots containing a suitable potting mix in a greenhouse or growth chamber.
Treatment Application: At a specific growth stage (e.g., tillering), prepare Folcysteine solutions (e.g., 0, 1, 5, 10 mM) with a small amount of surfactant (e.g., 0.05% v/v) to ensure even leaf coverage.
Foliar Spray: Spray the solutions onto the foliage of the wheat plants until runoff. The control group is sprayed with a solution containing only water and the surfactant.
Drought Stress Induction (for stress tolerance assessment): For the drought stress experiment, withhold watering from a subset of plants from each treatment group for a specified period (e.g., 7-14 days) after foliar application. A well-watered group should be maintained for comparison.
Data Collection:
Growth Parameters: At the end of the experimental period, measure plant height, tiller number, and shoot and root biomass (fresh and dry weight).
Physiological Parameters:
Chlorophyll Content: Measure the relative chlorophyll content using a SPAD meter at regular intervals.
Water Status: For the drought stress experiment, measure the leaf relative water content (RWC) and leaf water potential.
Biochemical Markers: Analyze leaf tissue for proline content and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
Statistical Analysis: Use appropriate statistical tests to compare the means of the different treatment groups.
Postharvest Fruit Treatment for Shelf-Life Extension
Objective: To determine the effect of a postharvest dip in a Folcysteine solution on the shelf life and quality of mango (Mangifera indica) fruits.
Materials:
Mature green mango fruits of a uniform cultivar
Folcysteine (N-acetyl-L-cysteine)
Distilled water
Large containers for dipping
Drying racks
Storage containers
Controlled temperature storage room or incubator
Equipment for quality assessment (e.g., penetrometer for firmness, refractometer for total soluble solids)
Procedure:
Fruit Selection: Select healthy, uniform mango fruits at the mature green stage.
Solution Preparation: Prepare Folcysteine solutions at various concentrations (e.g., 0, 250, 500, 1000 mg/L) in distilled water.
Dipping Treatment: Dip the mangoes in the respective solutions for a fixed duration (e.g., 5 minutes). The control group is dipped in distilled water.
Drying and Storage: After dipping, air-dry the fruits on racks and then place them in storage containers. Store the fruits at a controlled temperature (e.g., 25°C for accelerated ripening or 15°C for delayed ripening).
Quality Evaluation: Evaluate the fruits at regular intervals (e.g., every 2 days) for the following parameters:
Weight Loss: Record the weight of individual fruits at each evaluation point.
Firmness: Measure the fruit firmness using a penetrometer.
Peel Color: Visually assess the change in peel color from green to yellow/red.
Total Soluble Solids (TSS): Measure the TSS of the fruit pulp using a refractometer.
Titratable Acidity (TA): Determine the TA of the fruit pulp by titration.
Disease Incidence and Severity: Visually inspect the fruits for any signs of decay and rate the severity.
Statistical Analysis: Analyze the data to determine the effect of Folcysteine treatment on the postharvest quality parameters and shelf life of the mangoes.
Signaling Pathways and Mechanisms of Action
The biological effects of Folcysteine in plants are mediated through complex signaling pathways. While the precise molecular cascade initiated by Folcysteine is still under investigation, its close relationship to cysteine provides insights into its likely mechanisms of action. The following diagrams illustrate hypothesized signaling pathways based on current knowledge of cysteine, folate, and general plant stress responses.
Folcysteine in Plant Growth and Development (Hypothesized Pathway)
Folcysteine, as a source of cysteine, can influence auxin homeostasis and signaling, which are central to plant growth and development. Folate, a related compound, has been shown to interact with auxin signaling.[6]
Folcysteine in Abiotic Stress Response (Hypothesized Pathway)
Under abiotic stress, Folcysteine likely enhances plant tolerance by boosting the antioxidant system and modulating stress-responsive hormone signaling, particularly the abscisic acid (ABA) pathway.
Hypothesized role of Folcysteine in abiotic stress response.
Experimental Workflow for Evaluating Folcysteine's Biostimulant Activity
The following diagram outlines a general workflow for a comprehensive evaluation of Folcysteine as a plant biostimulant.
General experimental workflow for Folcysteine evaluation.
Conclusion
Folcysteine, as a potent biostimulant, holds significant promise for enhancing crop productivity and resilience in modern agriculture. Its multifaceted biological activities, from promoting growth to mitigating stress, are rooted in its influence on fundamental plant physiological and molecular processes. The quantitative data, experimental protocols, and hypothesized signaling pathways presented in this guide offer a comprehensive resource for researchers and professionals seeking to further explore and harness the benefits of Folcysteine in plant science. Further research is warranted to elucidate the precise molecular mechanisms underlying its action and to optimize its application for a wide range of agricultural crops.
The Genesis and Scientific Foundation of Folcysteine (Ergostim): A Technical Whitepaper
An In-depth Exploration of the Discovery, Mechanism, and Application of a Pioneering Biostimulant Abstract Folcysteine, commercially known as Ergostim, represents a significant advancement in the field of agricultural bi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Exploration of the Discovery, Mechanism, and Application of a Pioneering Biostimulant
Abstract
Folcysteine, commercially known as Ergostim, represents a significant advancement in the field of agricultural biostimulants. This technical guide delves into the core scientific principles of Folcysteine, from its discovery and historical development to its intricate mechanism of action at the cellular level. Developed and manufactured by the Italian company Isagro S.p.A., now a part of the Gowan Company, Ergostim's primary active ingredient is N-acetyl-thiazolidine-4-carboxylic acid (AATC), a derivative of the amino acid L-cysteine, often formulated in conjunction with folic acid. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental validation of its efficacy, the precise protocols for its application, and a visualization of its signaling pathways.
Discovery and History
The development of Folcysteine (Ergostim) is rooted in early European research into the biostimulant properties of cysteine derivatives. While Isagro S.p.A. commercialized and popularized the product, foundational work can be traced back to earlier patents. Notably, a European patent filed in the early 1980s describes biostimulating compositions for plants containing N-acetyl-thiazolidine-4-carboxylic acid and folic acid, referencing even earlier Romanian and Belgian patents.[1][2] This suggests a lineage of research focused on leveraging sulfur-containing amino acid derivatives to enhance plant resilience and productivity.
Isagro, established in 1993 through a spin-off from Montedison's crop protection business, became a key player in the agropharmaceutical sector.[3][4] The company's focus on innovative research and development led to the refinement and global distribution of Ergostim as a flagship biostimulant.[5] The product was designed to activate and balance plant metabolic processes, particularly during critical growth stages and under conditions of abiotic stress.[6]
Mechanism of Action: A Proline and Cysteine-Mediated Stress Response
The efficacy of Folcysteine lies in the biological activity of its core component, N-acetyl-thiazolidine-4-carboxylic acid (AATC). Within the plant, AATC acts as a precursor to two crucial amino acids: cysteine and proline. These molecules are integral to the plant's natural defense mechanisms against a variety of environmental stressors.
2.1. Cysteine Provision and Antioxidant Defense: AATC readily metabolizes into L-cysteine, a sulfur-containing amino acid. Cysteine is a fundamental building block for proteins and a key component of glutathione, a major antioxidant in plants.[7][8] Glutathione plays a pivotal role in scavenging reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures during periods of stress. By providing a direct source of cysteine, Folcysteine enhances the plant's antioxidant capacity, mitigating oxidative damage.
2.2. Proline Synthesis and Osmotic Adjustment: The metabolic pathway of AATC also stimulates the synthesis of proline. Proline is a well-documented osmoprotectant, accumulating in plant cells in response to drought and salinity stress.[7][8][9][10][11] Its accumulation helps to maintain cellular turgor, stabilize membranes and proteins, and scavenge ROS. The increased availability of proline through the application of Folcysteine strengthens the plant's ability to tolerate water deficit and high salt concentrations.
Signaling Pathway of Folcysteine (AATC) in Plant Stress Response
Figure 1: Proposed signaling pathway of Folcysteine (AATC) in enhancing plant abiotic stress tolerance.
Quantitative Data on Efficacy
Numerous field trials have demonstrated the positive effects of Ergostim on a wide range of crops. The application of Folcysteine has been shown to increase yield, improve fruit quality, and enhance overall plant vigor. The following tables summarize key quantitative findings from various studies.
The successful application of Folcysteine (Ergostim) is dependent on appropriate timing and dosage, which can vary depending on the crop and environmental conditions.
General Application Protocol:
Ergostim is typically applied as a foliar spray diluted in water.[12] For many crops, applications are recommended during key phenological stages such as pre-flowering, flowering, and fruit development to maximize its biostimulant effects.[13][14]
Example Protocol for Fruit Trees (Apples, Pears, etc.):
Application Timing: Multiple applications may be beneficial, starting from post-transplanting and continuing through flowering and fruit set.[14]
Experimental Workflow for Efficacy Trials
Figure 2: A generalized experimental workflow for evaluating the efficacy of Folcysteine in field trials.
Conclusion
Folcysteine (Ergostim), powered by its active ingredient N-acetyl-thiazolidine-4-carboxylic acid, stands as a scientifically validated biostimulant with a clear mechanism of action. Its ability to enhance a plant's natural stress defense systems by providing cysteine and stimulating proline synthesis offers a valuable tool for sustainable agriculture. The historical development, from early European research to its commercialization by Isagro, highlights a long-standing interest in harnessing the power of amino acid derivatives for crop improvement. The quantitative data from numerous studies consistently demonstrate its positive impact on yield and plant health. This technical guide provides a foundational understanding for researchers and professionals seeking to further explore and utilize the potential of Folcysteine in addressing the challenges of modern agriculture.
For Researchers, Scientists, and Drug Development Professionals Abstract Folcysteine, with the molecular formula C25H28N8O9S, is a synthetic molecule combining folic acid with (R)-3-acetylthiazolidine-4-carboxylic acid,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folcysteine, with the molecular formula C25H28N8O9S, is a synthetic molecule combining folic acid with (R)-3-acetylthiazolidine-4-carboxylic acid, a cysteine derivative. This compound has garnered interest for its dual applications in agriculture as a potent biostimulant and in the biomedical field as a potential therapeutic agent. This technical guide provides a comprehensive overview of Folcysteine, including its chemical properties, and available data on its biological activities. It details generalized experimental protocols for assessing its efficacy as a biostimulant and its cytotoxic effects, and explores the putative signaling pathways through which its constituent parts may exert their effects.
Chemical and Physical Properties
Folcysteine is a complex of two biologically significant molecules. The combination of a folic acid backbone with a cysteine derivative suggests a multifaceted mechanism of action, leveraging the roles of both components in cellular metabolism.
Folcysteine has demonstrated notable activity in two primary areas: agriculture and preliminary biomedical research.
Agricultural Biostimulant
As a biostimulant, Folcysteine is reported to enhance plant growth, particularly under stress conditions. Its application has been shown to improve seed germination, crop vigor, and overall yield.[3][4] The proposed mechanism involves the synergistic action of folic acid, essential for nucleic acid synthesis and cell division, and the cysteine derivative, which can act as a precursor to important metabolites and contribute to stress resilience.
A study on pomegranate cultivation demonstrated the efficacy of a product containing N-acetyl thiazolidine 4-carboxylic acid and folic acid in improving fruit quality and yield.[5] Similarly, research on apricots showed that foliar application of a combination of N-acetyl thiazolidine 4-carboxylic acid and folic acid influenced vegetative growth and fruit set.[6][7]
Table 1: Quantitative Effects of Folcysteine as a Plant Biostimulant
Crop
Parameter
Treatment Details
Result
Reference
Pomegranate
Fruit Quality & Yield
Four sprays at 75% fruit set, 30, 60, and 90 days after fruit set
Significant improvement in fruit quality and average fruit weight
Folcysteine has been investigated for its potential as an antitumor agent.[1][9] This activity is likely linked to the role of folic acid in DNA synthesis and repair, processes that are often dysregulated in cancer cells. The cysteine component may also contribute to modulating the cellular redox environment, which can influence cancer cell survival. A review of thiazolidine-4-carboxylic acid, a related compound, indicated that its combination with folic acid ('Folcysteine') showed revitalizing effects and anti-toxic properties, particularly for the liver, in animal studies.[10]
Experimental Protocols
Detailed experimental protocols for Folcysteine are not widely published. However, based on its applications, the following are generalized methodologies that can be adapted for its evaluation.
This protocol outlines a method to assess the effect of Folcysteine on seed germination.
Preparation of Folcysteine Solutions: Prepare a stock solution of Folcysteine in a suitable solvent (e.g., distilled water with a minimal amount of a solubilizing agent if necessary). Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 ppm). A control solution (solvent only) should also be prepared.
Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., wheat, maize) by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.
Seed Treatment: Immerse the sterilized seeds in the different Folcysteine solutions and the control solution for a predetermined period (e.g., 6-12 hours).
Germination: Place the treated seeds on sterile filter paper moistened with distilled water in petri dishes. Each dish should contain a specific number of seeds (e.g., 50). Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
Data Collection: Record the number of germinated seeds daily for a set period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.
Analysis: Calculate the germination percentage, germination rate, and seedling vigor index for each treatment and compare them to the control.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for evaluating the potential antitumor activity of Folcysteine on cancer cell lines.
Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a range of Folcysteine concentrations in the culture medium. Replace the medium in the wells with the medium containing the different Folcysteine concentrations. Include a vehicle control (medium with the solvent used to dissolve Folcysteine) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of Folcysteine that inhibits 50% of cell growth).[11]
Putative Signaling Pathways
The precise signaling pathways modulated by Folcysteine as a single entity have not been fully elucidated. However, based on the known functions of its components, several pathways are likely to be involved.
Folic Acid-Mediated Pathways
Folic acid is crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids. Its deficiency impacts DNA synthesis and repair. In the context of potential antitumor effects, folic acid's role in these pathways is critical. Furthermore, studies have shown that folic acid can influence cellular signaling cascades. For instance, folic acid has been shown to inhibit endothelial cell proliferation by activating the cSrc/ERK 2/NF-κB/p53 pathway.
Cysteine-Related Pathways
The (R)-3-acetylthiazolidine-4-carboxylic acid component of Folcysteine serves as a cysteine pro-drug. Cysteine is a vital amino acid with a central role in protein synthesis, and as a precursor to glutathione (GSH), a major intracellular antioxidant. In plants, cysteine metabolism is linked to stress responses and defense mechanisms. In the context of cancer, the modulation of the intracellular redox state through cysteine and GSH can have profound effects on cell survival and apoptosis.
Conclusion
Folcysteine (C25H28N8O9S) is a molecule with significant potential in both agriculture and medicine. Its dual nature, derived from the combination of folic acid and a cysteine derivative, allows it to influence fundamental cellular processes such as cell division, metabolism, and redox homeostasis. While further research is required to fully elucidate its mechanisms of action and to develop specific, optimized protocols for its various applications, the existing data strongly support its continued investigation. The experimental frameworks and pathway analyses provided in this whitepaper offer a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.
Folcysteine: A Technical Guide to its Role as a Sulfur-Containing Amino Acid Derivative in Biostimulation
For Researchers, Scientists, and Drug Development Professionals Abstract Folcysteine is a sulfur-containing amino acid derivative that has garnered attention primarily as a potent biostimulant in agricultural application...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folcysteine is a sulfur-containing amino acid derivative that has garnered attention primarily as a potent biostimulant in agricultural applications. This technical guide delves into the core scientific principles underlying its function, with a particular focus on its chemical identity as a combination of N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA) and folic acid. While the term "folcysteine" has been associated with other chemical compositions in older literature, its contemporary application and the bulk of available data point towards this synergistic mixture. This document will elucidate the known mechanisms of action, summarize the impact on plant physiology, and provide an overview of the broader context of sulfur-containing amino acids and folate in biological systems.
Introduction: Unraveling the Chemical Identity of Folcysteine
The term "folcysteine" has historically encompassed various formulations, leading to some ambiguity. Early research alluded to it as a combination of thiazolidine-4-carboxylic acid and folic acid with purported revitalizing effects.[1] However, in the context of modern agricultural science, "folcysteine" is most prominently recognized as a formulation comprising N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA) and folic acid.[2][3] NATCA, a derivative of the sulfur-containing amino acid cysteine, serves as the primary active component, with folic acid acting as a synergistic agent that supports overall plant metabolism and growth.[2][4]
This guide will focus on this contemporary understanding of folcysteine as a NATCA and folic acid-based biostimulant.
The Core Component: N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA)
NATCA is a heterocyclic compound derived from L-cysteine. Its primary role as a biostimulant stems from its ability to act as a precursor to cysteine, a crucial amino acid in plant biology.[5][6]
Mechanism of Action of NATCA
The application of NATCA to plants triggers a cascade of physiological and metabolic responses:
Cysteine Precursor: NATCA is readily absorbed by plant tissues and is metabolized to L-cysteine.[6] Cysteine is a fundamental building block for proteins and a key component in the synthesis of other essential sulfur-containing compounds, including methionine and glutathione.[7]
Stress Mitigation: One of the most significant benefits of NATCA is its ability to enhance plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[5][6] This is largely attributed to the increased intracellular pool of cysteine, which is a precursor to glutathione. Glutathione is a potent antioxidant that plays a central role in detoxifying reactive oxygen species (ROS) generated during stress conditions.
Enhanced Nutrient Uptake and Metabolism: NATCA has been shown to improve the uptake and assimilation of essential nutrients from the soil.[4][5] It can enhance root development, leading to a more extensive root system capable of exploring a larger soil volume.[6] Furthermore, it stimulates overall metabolic processes within the plant.[8]
Promotion of Growth and Development: By providing a readily available source of cysteine and stimulating metabolic activity, NATCA promotes various aspects of plant growth, including seed germination, cell division, and fruit setting.[2][4]
Signaling Pathways Influenced by NATCA
While specific, detailed signaling pathway diagrams for NATCA are not extensively available in public literature, its known effects allow for the inference of its influence on several key pathways. The increased availability of cysteine and glutathione directly impacts cellular redox signaling.
Below is a conceptual representation of the proposed mechanism of NATCA's action within a plant cell.
Proposed mechanism of NATCA action in a plant cell.
The Synergistic Role of Folic Acid
Folic acid (Vitamin B9) is an essential cofactor in a wide range of metabolic processes in all living organisms, including plants.[9] Its inclusion in "folcysteine" formulations is not incidental; it plays a crucial synergistic role in supporting the growth-promoting effects of NATCA.
Folic Acid in One-Carbon Metabolism
Folic acid is a key player in one-carbon metabolism, the set of biochemical reactions that involve the transfer of one-carbon units.[10] These reactions are fundamental for the synthesis of a variety of essential biomolecules:
Nucleic Acids: Folate coenzymes are required for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.[11]
Amino Acids: Folic acid is involved in the metabolism of several amino acids, including the interconversion of serine and glycine, and the synthesis of methionine from homocysteine.[10]
The relationship between folate and sulfur-containing amino acid metabolism is particularly relevant. The remethylation of homocysteine to methionine is a folate-dependent reaction.
Synergy with NATCA
By providing folic acid alongside NATCA, the "folcysteine" formulation ensures that the plant has the necessary cofactors to support the increased metabolic activity stimulated by the enhanced availability of cysteine. This synergy can be conceptualized as follows:
NATCA provides the building blocks (cysteine).
Folic Acid provides the essential cofactors for the synthesis of other vital molecules (nucleic acids, other amino acids) needed for growth and development.
Synergistic action of NATCA and Folic Acid.
Quantitative Data and Experimental Protocols
While a wealth of qualitative information exists on the benefits of NATCA and "folcysteine"-like products, detailed, peer-reviewed quantitative data and standardized experimental protocols are less readily available in the public domain and are often proprietary to the manufacturers. However, some studies on the application of related compounds provide insights into potential experimental designs.
Summary of Reported Effects (Qualitative)
Parameter
Observed Effect with NATCA/Folcysteine Application
Example Experimental Protocol: Foliar Application on Fruit Crops
The following is a generalized experimental protocol for evaluating the efficacy of a folcysteine-based biostimulant on a fruit crop, based on common practices in agricultural research.
Generalized experimental workflow for evaluating folcysteine.
Methodology Details:
Plant Material: Select healthy, uniform plants of the target fruit crop.
Experimental Design: Use a randomized complete block design with a sufficient number of replicates (e.g., 4-5 blocks).
Treatment Application: Prepare aqueous solutions of the folcysteine product at the desired concentrations. Apply as a foliar spray to the point of runoff, ensuring complete coverage of the canopy. Applications are typically timed to coincide with critical growth stages.
Data Measurement:
Vegetative Growth: Measure parameters such as plant height, stem diameter, and leaf area index at regular intervals.
Physiological Parameters: Use a chlorophyll meter (e.g., SPAD meter) to assess chlorophyll content. Photosynthetic rates can be measured using an infrared gas analyzer.
Yield and Quality: At harvest, record the number of fruits per plant, average fruit weight, and fruit dimensions. Analyze fruit juice for total soluble solids (TSS) using a refractometer and titratable acidity by titration.
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.
Conclusion and Future Directions
Folcysteine, understood as a formulation of NATCA and folic acid, represents a scientifically grounded approach to plant biostimulation. Its mechanism of action is rooted in the fundamental roles of the sulfur-containing amino acid cysteine and the essential vitamin folic acid in plant metabolism. By providing a direct precursor to cysteine and a key cofactor for one-carbon metabolism, folcysteine supports robust plant growth, enhances stress resilience, and has the potential to improve crop yield and quality.
For researchers and professionals in drug development, the principles underlying folcysteine's action in plants may offer intriguing parallels. The modulation of cysteine and folate pathways to mitigate stress and support cellular health are areas of active investigation in human health and disease.
Future research in the agricultural domain should focus on elucidating the precise signaling pathways activated by NATCA and quantifying the synergistic effects with folic acid across a wider range of crops and environmental conditions. Such studies will be invaluable in optimizing the application of this potent biostimulant for sustainable agriculture. For those in the pharmaceutical and biomedical fields, the study of such sulfur-containing amino acid derivatives could provide novel insights into cellular protection and metabolic regulation.
In-Vitro Profile of Folcysteine's Core Components: A Technical Examination of Folic Acid and N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a compound comprising a folic acid moiety and a cysteine derivative, has garnered interest for its potential biological activities...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a compound comprising a folic acid moiety and a cysteine derivative, has garnered interest for its potential biological activities. While direct in-vitro studies on a specific, commercially available "Folcysteine" compound in a biomedical context are scarce, a comprehensive understanding of its effects can be extrapolated from the extensive research on its core components: Folic Acid and N-Acetylcysteine (NAC). This technical guide provides an in-depth analysis of the initial in-vitro studies on these components, focusing on their individual and potential synergistic effects on key cellular processes. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development.
I. Quantitative Data on In-Vitro Effects
The following tables summarize the quantitative data from in-vitro studies on Folic Acid and N-Acetylcysteine, focusing on their impact on cell proliferation, viability, and apoptosis across various cell lines.
Table 1: In-Vitro Effects of Folic Acid on Cellular Processes
Cell Line
Concentration
Effect
Quantitative Measurement
Embryonic Neural Stem Cells
8 mg/L and 44 mg/L
Increased cell proliferation
Dose-dependent increase in viable cells over 7 days
Human Umbilical Vein Endothelial Cells (HUVEC)
0-10 µmol/L
Decreased DNA synthesis and proliferation
Concentration-dependent decrease
Human Umbilical Vein Endothelial Cells (HUVEC)
Not specified
Reduced apoptosis induced by oxidized LDL
Decreased apoptosis ratio
Table 2: In-Vitro Effects of N-Acetylcysteine (NAC) on Cellular Processes
Cell Line
Concentration
Effect
Quantitative Measurement
CCD-966SK (Human skin fibroblasts)
0.1, 0.5, and 1.0 mM
Increased cell viability and migration
Dose-dependent increase
Bovine Secondary Follicles
1.0 mM
Increased percentage of growing follicles
Significantly higher percentage compared to control
Bovine Secondary Follicles
5.0 and 25.0 mM
Damage to cellular membranes and organelles
Increased signs of degeneration
Ovarian Granulosa Cells
0.5, 1, and 1.5 mg/mL
Decreased apoptosis and increased cell viability
Dose-dependent effects observed
Lung Cancer Cells (A549)
4-10 mM
Inhibited cell proliferation
Dose-dependent inhibition
II. Experimental Protocols
This section details the methodologies employed in key in-vitro experiments investigating the effects of Folic Acid and N-Acetylcysteine.
A. Cell Proliferation Assay (MTT Assay) for Folic Acid
Cell Line: Embryonic Neural Stem Cells.
Treatment: Cells were cultured in a medium containing a baseline folic acid concentration (4 mg/L), a low supplementation (8 mg/L), or a high supplementation (44 mg/L).
Protocol:
Cells were seeded in 96-well plates at a specified density.
After adherence, the culture medium was replaced with media containing different concentrations of folic acid.
Cells were incubated for various time points (e.g., 1, 3, 5, and 7 days).
At each time point, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell viability was expressed as a percentage of the control group.
B. Wound Healing (Scratch) Assay for N-Acetylcysteine
Cell Line: CCD-966SK (Human skin fibroblasts).
Treatment: Cells were treated with various concentrations of NAC (0.1, 0.5, and 1.0 mM).
Protocol:
Cells were grown to confluence in 6-well plates.
A sterile pipette tip was used to create a "scratch" or cell-free area in the monolayer.
The detached cells were washed away, and the medium was replaced with fresh medium containing different concentrations of NAC.
Images of the scratch were captured at different time points (e.g., 0, 12, and 24 hours).
The rate of wound closure was quantified by measuring the area of the cell-free region over time.
C. Apoptosis Assay (Annexin V-FITC/PI Staining) for N-Acetylcysteine
Cell Line: Ovarian Granulosa Cells.
Treatment: Cells were incubated with different concentrations of NAC (0.5, 1, and 1.5 mg/mL) for 12 hours.
Protocol:
After treatment, both floating and adherent cells were collected.
Cells were washed with cold phosphate-buffered saline (PBS).
Cells were resuspended in Annexin V binding buffer.
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Folic Acid and NAC, as well as a typical experimental workflow for in-vitro analysis.
Caption: Folic Acid's anti-angiogenic signaling cascade in endothelial cells.
Protocols & Analytical Methods
Method
Folcysteine: Application Notes and Protocols for Plant Growth Enhancement
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, an amino acid derivative, is emerging as a potent biostimulant for enhancing plant growth, development, and resilience to environm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, an amino acid derivative, is emerging as a potent biostimulant for enhancing plant growth, development, and resilience to environmental stressors. As a sulfur-containing compound, it is closely related to cysteine, a pivotal amino acid in plant metabolism. Folcysteine-based biostimulants are designed to promote plant growth and improve resistance to adverse conditions.[1] This document provides detailed experimental protocols and application notes for the use of Folcysteine in plant growth research, based on available scientific literature for Folcysteine and its parent compound, cysteine.
Mechanism of Action
While the precise signaling cascade of Folcysteine is an active area of research, it is understood that as an amino acid-based biostimulant, it likely influences several key physiological and metabolic pathways in plants. Amino acids can act as signaling molecules, influencing hormone production and metabolic pathways.[2] They are known to enhance nutrient uptake, stimulate root development, and improve the plant's tolerance to both biotic and abiotic stress.[1][3][4] For instance, methionine, another sulfur-containing amino acid, is a precursor to the plant hormone ethylene, which plays a role in fruit ripening and senescence.[3] Folcysteine may also contribute to the synthesis of essential biomolecules and defense compounds, bolstering the plant's overall health and vigor.
Data Presentation: Efficacy of Cysteine (as a proxy for Folcysteine) on Plant Growth
The following tables summarize quantitative data from studies on the application of cysteine, which can be used as a reference for designing experiments with Folcysteine.
Table 1: Effect of Foliar Cysteine Application on Cherry Tomato ( Lycopersicon esculentum Mill. Var. cerasiforme) Growth
Treatment
Stem Diameter (cm)
Plant Height (cm)
Control (Water)
0.94
Not specified
Cysteine 200 ppm
1.11
243.45
Cysteine 400 ppm
1.23
Not specified
Arginine 200 ppm
Not specified
241.5
Arginine 400 ppm
Not specified
246.85
Data adapted from a study on cherry tomatoes, where amino acids were applied as a foliar spray.[5][6]
Table 2: Effect of Foliar Cysteine Application on Faba Bean ( Vicia faba L.) Growth and Yield
Treatment
Effect on Vegetative Growth
Effect on Yield
Cysteine 30 mg/L
Significant increase in shoot height, branch number, leaflet number, and fresh and dry weight of the shoot system.
Significant increase in green pod yield per plant and fresh seed yield per plant.
This table summarizes the reported significant increases. Specific quantitative values were not available in the abstract.[7]
Table 3: Effect of Foliar Cysteine Application on Physalis ( Physalis peruviana L.) Yield under Cold Stress
Treatment Condition
Cysteine Concentration
Fruit Yield ( kg/ha )
Low-Temperature Stress
0.5 mM
11419.1
Data from a study investigating the role of amino acids in mitigating cold stress.[8]
Table 4: Effect of Foliar L-Cysteine Application on Cape Gooseberry ( Physalis peruviana L.) Fruit Yield under Drought Conditions
Irrigation Level
L-Cysteine Concentration
Fruit Yield Increase (2022)
Fruit Yield Increase (2023)
100% ETc
40 mg L⁻¹
64.6%
58.85%
75% ETc
40 mg L⁻¹
Not specified
Not specified
Data from a two-year study on the effects of L-cysteine under deficit irrigation.[9]
Experimental Protocols
The following are detailed protocols for the preparation and application of Folcysteine solutions for plant growth experiments. These protocols are based on established methodologies for related amino acid biostimulants.
Protocol 1: Foliar Spray Application
Foliar application is a common and effective method for delivering biostimulants directly to the plant leaves.
Materials:
Folcysteine
Distilled water
Wetting agent/surfactant (e.g., Tween 20)
Analytical balance
Volumetric flasks
pH meter
Spray bottles or a backpack sprayer
Procedure:
Solution Preparation:
To prepare a stock solution (e.g., 1000 ppm), dissolve 1 gram of Folcysteine in 1 liter of distilled water.
Prepare working solutions of desired concentrations (e.g., 30 ppm, 200 ppm, 400 ppm) by diluting the stock solution. For example, to make a 200 ppm solution, take 200 mL of the 1000 ppm stock solution and dilute it to 1 liter with distilled water.
Adding a Surfactant:
Add a wetting agent (e.g., 0.05% v/v Tween 20) to the final spray solution to ensure uniform coverage on the leaf surface.
pH Adjustment:
Measure the pH of the solution and adjust to a range of 6.0-6.5 using a suitable pH adjuster if necessary.
Application:
Apply the solution as a fine mist to the plant foliage until runoff. Ensure thorough coverage of both the upper and lower leaf surfaces.
Applications are often most effective when performed in the early morning or late evening to maximize absorption and minimize the risk of leaf burn.
The frequency of application can vary, with studies on related compounds suggesting weekly applications for several consecutive weeks.[5][6]
Protocol 2: Soil Drench Application
Soil drenching allows for the uptake of Folcysteine through the root system.
Materials:
Folcysteine
Distilled water
Graduated cylinders or measuring cups
Watering can or irrigation system
Procedure:
Solution Preparation:
Prepare a solution of the desired concentration (e.g., 100-500 ppm) by dissolving the appropriate amount of Folcysteine in water.
Application:
Apply a specific volume of the solution to the soil around the base of each plant. The volume will depend on the pot size or the area of the root zone to be treated.
Ensure the soil is moist but not waterlogged before application to facilitate even distribution.
Folcysteine as a Biostimulant in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine is a sulfur-containing amino acid derivative that functions as a biostimulant in agriculture, promoting plant growth and enhancing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine is a sulfur-containing amino acid derivative that functions as a biostimulant in agriculture, promoting plant growth and enhancing resilience to environmental stressors.[1] It is closely related to N-acetyl-thiazolidine-4-carboxylic acid (NATCA), a precursor to the essential amino acid cysteine.[2][3] This document provides detailed application notes and protocols for the use of Folcysteine as a biostimulant, based on available research on Folcysteine and its constituent or related molecules, including NATCA, cysteine, and folic acid. These compounds play crucial roles in plant metabolism, stress response, and overall development.
Mechanism of Action
Folcysteine's biostimulant properties are attributed to its influence on several key physiological and metabolic processes in plants:
Promotion of Growth and Development: As a precursor to cysteine, Folcysteine supports the synthesis of proteins, enzymes, and other vital biomolecules. It stimulates cell division and elongation, leading to enhanced root and shoot growth.[2]
Enhancement of Nutrient and Water Absorption: Application of related compounds has been shown to improve the permeability of cytoplasm, facilitating the uptake of water and mineral nutrients from the soil.[4]
Increased Stress Tolerance: Folcysteine helps plants withstand abiotic stresses such as drought, salinity, and extreme temperatures.[2] This is achieved through the stabilization of cellular structures and the regulation of osmotic pressure.[4] Cysteine, a downstream product, is central to the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage.[2]
Improved Photosynthetic Efficiency: By preventing the degradation of chlorophyll, Folcysteine and its related compounds help maintain photosynthetic activity even under stress conditions, contributing to better fruit set and higher yields.[4]
Signaling Pathways
The signaling pathways activated by Folcysteine are complex and involve the integration of metabolic and stress-related signals. The following diagram illustrates a plausible signaling cascade based on the known roles of cysteine and folic acid in plant cells.
Caption: Proposed signaling pathway of Folcysteine as a biostimulant.
Data Presentation
The following tables summarize quantitative data from studies on the application of Folcysteine-related compounds (Cysteine and Folic Acid) as biostimulants in various crops.
Table 1: Effect of Cysteine and Folic Acid on Faba Bean (Vicia faba L.)
Treatment (Foliar Spray)
Shoot Height (cm)
Green Pod Yield/plant (g)
Control
65.3
85.2
Folic Acid (30 mg/L)
82.1
115.4
Cysteine (30 mg/L)
79.8
110.7
Folic Acid (20 mg/L) + Cysteine (30 mg/L)
80.5
112.3
Source: Adapted from a study on the effects of foliar spraying of folic acid and cysteine on faba bean.[5]
Table 2: Effect of Folic Acid on Strawberry (Fragaria x ananassa Duch.) cv. Paros
Treatment (Foliar Spray)
Application Time
Yield ( g/plant )
Total Soluble Solids (°Brix)
Vitamin C (mg/100g FW)
Control
-
150.2
7.2
45.3
Folic Acid (20 mM)
30 days after planting
185.6
8.1
52.1
Folic Acid (40 mM)
30 days after planting
210.4
8.9
58.7
Folic Acid (20 mM)
First blooming
175.3
7.9
50.9
Folic Acid (40 mM)
First blooming
198.9
8.5
56.2
Source: Adapted from a study on the efficiency of folic acid in improving yield and fruit quality of strawberry.[6][7]
Table 3: Effect of Cysteine on Wheat (Triticum aestivum L.)
Treatment (Foliar Spray)
Nitrogen Level
Grain Yield (ardab/feddan)
Control
75 kg N/fed.
18.5
Cysteine (150 ppm)
75 kg N/fed.
20.2
Control
100 kg N/fed.
21.3
Cysteine (150 ppm)
100 kg N/fed.
22.8
Source: Adapted from a study on the response of wheat to foliar application of cysteine under different nitrogen levels.
Experimental Protocols
The following are detailed experimental protocols for the application of Folcysteine as a biostimulant, extrapolated from methodologies used for related compounds.
Protocol 1: Foliar Application to Enhance Vegetative Growth and Yield
This protocol is designed for researchers investigating the effects of foliar-applied Folcysteine on crop growth, development, and yield.
Application Notes and Protocols for Folcysteine Solution in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and use of Folcysteine solutions in a laboratory setting. Folcysteine, a conjugate of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Folcysteine solutions in a laboratory setting. Folcysteine, a conjugate of folic acid and cysteine, is a subject of interest in various research fields, including cancer biology and drug delivery, due to its potential to target cells expressing folate receptors.
Introduction
Folcysteine is a synthetic compound that combines the cell-targeting capabilities of folic acid with the biological activities of cysteine. Folic acid is a vital B vitamin that binds with high affinity to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. This characteristic makes folic acid and its conjugates promising candidates for targeted drug delivery. Cysteine, an amino acid containing a thiol group, plays a crucial role in various cellular processes, including protein synthesis and antioxidant defense. The conjugation of these two molecules in Folcysteine allows for targeted delivery and potential therapeutic or diagnostic applications.
This document outlines the necessary procedures for preparing stable Folcysteine solutions for in vitro studies, along with protocols for common experimental assays to investigate its biological effects.
Materials and Reagents
Folcysteine powder
Dimethyl sulfoxide (DMSO), anhydrous
Phosphate-buffered saline (PBS), pH 7.4
Cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Sterile, nuclease-free microcentrifuge tubes
Sterile, filtered pipette tips
Vortex mixer
Centrifuge
Solution Preparation and Storage
Folcysteine is soluble in DMSO.[1] The following protocol describes the preparation of a stock solution and its subsequent dilution for use in cell-based assays.
Preparation of Folcysteine Stock Solution (10 mM in DMSO)
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
Weighing Folcysteine: Carefully weigh the desired amount of Folcysteine powder. For a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Molecular Weight of Folcysteine ( g/mol ) * Volume (L)
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Folcysteine powder.
Vortexing: Vortex the solution thoroughly until the Folcysteine is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[2]
Preparation of Working Solutions
For cell-based assays, the Folcysteine stock solution must be diluted in a cell culture medium to the desired final concentration. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%.[2]
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock solution in a serum-free medium to an intermediate concentration (e.g., 1 mM).
Final Dilution: Further, dilute the intermediate solution in a complete cell culture medium (containing FBS and antibiotics) to achieve the final desired concentrations for your experiment.
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Folcysteine.
Parameter
Recommendation
Stock Solution Solvent
Anhydrous DMSO
Stock Solution Concentration
10 mM
Storage Temperature
-20°C (short-term) or -80°C (long-term)
Working Solution Solvent
Cell Culture Medium
Final DMSO Concentration in Assay
< 0.5%
Table 1: Summary of Folcysteine Solution Preparation and Storage Conditions
Experimental Protocols
The following are example protocols for common in vitro assays to assess the biological activity of Folcysteine. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Folcysteine (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) and a vehicle control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Activation
This protocol is designed to detect the phosphorylation of key proteins in the JAK-STAT and ERK signaling pathways, which are known to be activated by folic acid and its derivatives.[1][3]
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Folcysteine for a specified time (e.g., 15 min, 30 min, 1 hour).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-ERK1/2, ERK1/2) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Parameter
Recommended Starting Concentration/Time
Cell Proliferation Assay (MTT)
1 µM - 100 µM for 24-72 hours
Western Blot (Signaling)
10 µM - 50 µM for 15-60 minutes
Table 2: Suggested Starting Concentrations and Incubation Times for In Vitro Assays
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Folcysteine and the general experimental workflow.
Caption: Proposed signaling pathway of Folcysteine.
Caption: General experimental workflow for Folcysteine.
Analytical Techniques for Detecting Folate and Cysteine Pathway Metabolites in Tissue
Application Notes and Protocols for Researchers This document provides detailed application notes and protocols for the analytical determination of key metabolites in the folate and cysteine metabolic pathways within tis...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers
This document provides detailed application notes and protocols for the analytical determination of key metabolites in the folate and cysteine metabolic pathways within tissue samples. The methodologies described are intended for researchers, scientists, and professionals in drug development who require sensitive and reliable quantification of these compounds for a variety of research applications, from fundamental metabolic studies to clinical biomarker discovery.
The techniques highlighted include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). These methods offer the necessary selectivity and sensitivity for the complex matrix of tissue samples.
Metabolic Context: The One-Carbon Metabolism Pathway
Folate and cysteine are integral components of the one-carbon metabolism pathway, a network of biochemical reactions essential for numerous cellular functions, including DNA synthesis and repair, methylation, and antioxidant defense.[1][2][3] Imbalances in this pathway have been implicated in various pathological conditions, making the accurate measurement of its intermediates in tissues a critical aspect of biomedical research.[4][5]
Application Notes and Protocols for Folcysteine in Fruit Preservation Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a cysteine-containing biostimulant, has shown promise in agricultural applications for improving crop yield and quality. Anecdotal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a cysteine-containing biostimulant, has shown promise in agricultural applications for improving crop yield and quality. Anecdotal evidence and preliminary studies suggest its potential as a post-harvest treatment to extend the shelf-life of fruits.[1] This document provides detailed application notes and protocols for researchers investigating the efficacy of Folcysteine for fruit preservation. The information is compiled from existing literature on Folcysteine and other thiol-containing antioxidants, such as glutathione and N-acetylcysteine (NAC), which are believed to share a similar mechanism of action.
Mechanism of Action
The preservative effect of Folcysteine is primarily attributed to its antioxidant properties. As a thiol-containing compound, it can scavenge reactive oxygen species (ROS), which are key signaling molecules in the fruit ripening and senescence processes. By reducing oxidative stress, Folcysteine is hypothesized to modulate the ethylene signaling pathway, a central regulator of ripening in many fruits. Evidence from studies on L-cysteine hydrochloride (LCH) on tomatoes suggests that such compounds can downregulate the expression of genes involved in ethylene biosynthesis and perception, thereby delaying ripening.
Proposed Signaling Pathway of Folcysteine in Delaying Fruit Senescence
Caption: Proposed mechanism of Folcysteine in delaying fruit senescence.
Dosage Calculation and Application
The optimal dosage of Folcysteine can vary depending on the fruit species, cultivar, maturity stage, and storage conditions. Based on available data, a starting point for dosage range finding studies is recommended.
Stock Solution Preparation (1000 mg L⁻¹ or 0.1%)
Weigh 1 gram of Folcysteine powder.
Dissolve in a small amount of a suitable solvent (if necessary, as specified by the manufacturer).
Bring the final volume to 1 liter with deionized water.
Stir until fully dissolved.
Working Solution Preparation
Prepare a dilution series from the stock solution to test a range of concentrations. A study on mangoes used a range of 0 to 1000 mg L⁻¹. It was noted that intermediate concentrations were more effective at delaying deterioration.[1] Therefore, a logarithmic or linear dilution series within this range is recommended.
Example Dilution Series: 0 (control), 100, 250, 500, 750, and 1000 mg L⁻¹.
Data Presentation: Efficacy of Thiol-Containing Antioxidants on Fruit Quality
The following tables summarize quantitative data from studies on Folcysteine and other thiol-containing antioxidants used in fruit preservation.
Table 1: Effect of Folcysteine and Glutathione on Post-Harvest Quality of Mango
Protocol 1: Determination of Optimal Folcysteine Concentration
Objective: To determine the most effective concentration of Folcysteine for preserving a specific fruit.
Materials:
Freshly harvested, uniform, and defect-free fruits
Folcysteine
Deionized water
Beakers and graduated cylinders
Drying racks
Storage containers
Incubator or temperature-controlled room
Analytical balance
Colorimeter
Texture analyzer/penetrometer
Refractometer
Titrators and reagents for acidity measurement
Procedure:
Fruit Preparation: Gently wash and air-dry the fruits. Randomly divide them into treatment groups (e.g., 6 groups for the example dilution series), with a sufficient number of fruits per group for multiple time-point analyses (e.g., 30 fruits per group).
Treatment Application: Prepare the Folcysteine working solutions. Dip each fruit group into the respective solution for a standardized time (e.g., 300 seconds, as per the mango study[1]). The control group is dipped in deionized water.
Drying and Storage: Air-dry the treated fruits on racks. Place the fruits in storage containers and store them at a relevant temperature (e.g., 15°C or 25°C[1]).
Data Collection: Evaluate the fruits at regular intervals (e.g., every 2 days) for the following parameters:
Weight Loss: Weigh individual fruits at each time point and calculate the percentage of weight loss relative to the initial weight.
Firmness: Measure the firmness of the fruit pulp using a texture analyzer or penetrometer.
Color: Measure the color change of the fruit peel using a colorimeter (Lab* values).
Total Soluble Solids (TSS): Extract juice from the fruit and measure the °Brix using a refractometer.
Titratable Acidity (TA): Titrate the fruit juice with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2) to determine the predominant organic acid content.
Data Analysis: Analyze the data statistically to determine the significant effects of different Folcysteine concentrations on the measured parameters over time.
Protocol 2: Assessment of Antioxidant Enzyme Activity
Objective: To investigate the effect of Folcysteine treatment on the activity of key antioxidant enzymes in the fruit tissue.
Materials:
Fruit samples from Protocol 1
Liquid nitrogen
Mortar and pestle
Extraction buffer (e.g., phosphate buffer)
Centrifuge
Spectrophotometer
Reagents for specific enzyme assays (e.g., SOD, CAT, APX)
Protein quantification assay kit (e.g., Bradford assay)
Procedure:
Sample Preparation: At each time point, take a subset of fruits from each treatment group. Flash-freeze the fruit tissue (peel or pulp) in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
Enzyme Extraction: Homogenize the powdered tissue in a cold extraction buffer. Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C. The supernatant contains the crude enzyme extract.
Protein Quantification: Determine the total protein concentration in the crude enzyme extract using a standard method like the Bradford assay.
Enzyme Assays: Perform specific spectrophotometric assays to measure the activity of antioxidant enzymes such as:
Superoxide Dismutase (SOD): Based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
Catalase (CAT): Based on the decomposition of hydrogen peroxide (H₂O₂).
Ascorbate Peroxidase (APX): Based on the oxidation of ascorbate.
Data Analysis: Express the enzyme activity as units per milligram of protein. Analyze the data to determine if Folcysteine treatment enhances the antioxidant enzyme activity.
Experimental Workflow Diagram
Caption: General experimental workflow for fruit preservation studies.
Conclusion
Folcysteine shows potential as a post-harvest treatment for extending the shelf-life of fruits, likely through its antioxidant activity and modulation of the ethylene signaling pathway. The provided protocols and data offer a framework for researchers to systematically investigate its efficacy. Further studies are warranted to establish optimal dosages for a wider range of fruits and to further elucidate the underlying molecular mechanisms. It is important to note that the quantitative data presented for thiol-containing antioxidants other than Folcysteine are for comparative purposes and to support the proposed mechanism of action. Direct quantitative studies on Folcysteine for various fruits are encouraged.
Application Notes and Protocols for Folcysteine in Enhancing Plant Resistance to Adversity
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a sulfur-containing amino acid derivative, has emerged as a potent biostimulant for enhancing plant resilience against a wide arra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a sulfur-containing amino acid derivative, has emerged as a potent biostimulant for enhancing plant resilience against a wide array of abiotic stressors, including drought, salinity, and extreme temperatures. Its application can lead to significant improvements in plant growth, development, and yield under adverse environmental conditions. This document provides detailed application notes, experimental protocols, and an overview of the putative signaling pathways involved in Folcysteine-mediated stress tolerance. The information presented herein is a synthesis of current research on Folcysteine and structurally related compounds, such as N-acetylcysteine (NAC), providing a robust framework for further investigation and application.
Mechanism of Action
Folcysteine is believed to bolster plant defense mechanisms through several interconnected pathways. As a precursor and a metabolic product of cysteine, it plays a crucial role in sulfur metabolism and the synthesis of various defense-related compounds. The primary proposed mechanisms include:
Antioxidant System Enhancement: Folcysteine can directly scavenge reactive oxygen species (ROS) and, more importantly, upregulate the activity of key antioxidant enzymes, thereby mitigating oxidative damage to cellular components.
Osmolyte Accumulation: It can promote the synthesis and accumulation of compatible solutes, such as proline, which help maintain cellular turgor and protect macromolecules under osmotic stress.
Signaling Molecule: Folcysteine and its metabolites may act as signaling molecules that trigger a cascade of downstream responses, leading to the activation of stress-responsive genes and the synthesis of protective proteins.
Data Presentation: Quantitative Effects of Cysteine Derivatives on Plant Stress Markers
The following tables summarize the quantitative effects of N-acetylcysteine (NAC), a compound structurally and functionally related to Folcysteine, on various plant stress markers under different abiotic stress conditions. This data provides a strong indication of the potential efficacy of Folcysteine.
Table 1: Effect of N-acetylcysteine (NAC) on Antioxidant Enzyme Activity in Plants under Abiotic Stress
The following protocols are based on methodologies reported for N-acetylcysteine and can be adapted for use with Folcysteine. It is recommended to perform dose-response and timing optimization experiments for each plant species and stress condition.
Protocol 1: Foliar Application of Folcysteine for Drought Stress Mitigation
Objective: To evaluate the effect of foliar-applied Folcysteine on the physiological and biochemical responses of plants under drought stress.
Materials:
Folcysteine
Distilled water
Tween 20 (or other suitable surfactant)
Plant growth chambers or greenhouse with controlled environment
Spectrophotometer
Reagents for antioxidant enzyme assays (SOD, CAT, APX) and MDA assay.
Procedure:
Plant Material and Growth Conditions: Grow plants (e.g., maize, wheat, tomato) in pots containing a suitable growth medium under optimal conditions (e.g., 25°C/20°C day/night temperature, 16/8 h photoperiod, 60-70% relative humidity) for a predetermined period (e.g., 2-3 weeks).
Drought Stress Induction: Withhold watering to induce drought stress. Monitor soil moisture content to ensure uniform stress application. A control group should be maintained with regular watering.
Folcysteine Application:
Prepare Folcysteine solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in distilled water. Add a surfactant (e.g., 0.05% Tween 20) to improve leaf coverage.
Apply the solutions as a foliar spray until runoff at the onset of the drought period or at a specific time point during the stress treatment. A control group under drought stress should be sprayed with distilled water and surfactant only.
Data Collection and Analysis:
After a defined period of drought stress (e.g., 7-14 days), collect leaf samples for analysis.
Physiological Parameters: Measure relative water content (RWC), stomatal conductance, and photosynthetic rate.
Biochemical Parameters:
Antioxidant Enzyme Assays: Measure the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) using established spectrophotometric methods.
Lipid Peroxidation Assay: Determine the malondialdehyde (MDA) content as an indicator of lipid peroxidation.
Proline Content: Measure the accumulation of free proline.
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of Folcysteine treatment.
Protocol 2: Root Drench Application of Folcysteine for Salinity Stress Tolerance
Objective: To assess the efficacy of root-applied Folcysteine in alleviating the effects of salinity stress on plant growth and ion homeostasis.
Materials:
Folcysteine
Hydroponic system or pots with inert substrate (e.g., perlite, vermiculite)
Nutrient solution (e.g., Hoagland's solution)
Sodium chloride (NaCl)
Atomic Absorption Spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for ion analysis.
Procedure:
Plant Material and Growth Conditions: Germinate and grow seedlings in a hydroponic system or pots with an inert substrate, providing a complete nutrient solution.
Salinity Stress Induction: Introduce salinity stress by adding NaCl to the nutrient solution to achieve the desired concentration (e.g., 100 mM, 150 mM). A control group should be maintained in a non-saline nutrient solution.
Folcysteine Application:
Prepare Folcysteine solutions to be added to the nutrient solution at different concentrations (e.g., 50 µM, 100 µM, 200 µM).
Apply Folcysteine to the root zone at the beginning of the salt stress treatment or after a period of acclimation.
Data Collection and Analysis:
After a defined period of salt stress (e.g., 10-21 days), harvest the plants.
Growth Parameters: Measure shoot and root fresh and dry weight.
Ion Analysis: Determine the concentrations of Na+ and K+ in shoot and root tissues to calculate the K+/Na+ ratio.
Biochemical Parameters: Analyze antioxidant enzyme activities, MDA content, and proline content as described in Protocol 1.
Statistical Analysis: Perform statistical analysis to evaluate the effects of Folcysteine on the measured parameters.
Visualization of Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of Folcysteine in Plant Stress Response
Caption: Putative signaling pathway of Folcysteine in enhancing plant abiotic stress tolerance.
Experimental Workflow for Evaluating Folcysteine Efficacy
Caption: General experimental workflow for assessing the efficacy of Folcysteine.
Conclusion
Folcysteine holds significant promise as a biostimulant to enhance plant resistance to a variety of environmental adversities. The data from related compounds and the proposed mechanisms of action provide a strong rationale for its application in agriculture and for further research into its precise molecular functions. The provided protocols and diagrams offer a comprehensive guide for scientists to design and execute experiments to further elucidate the benefits and mechanisms of Folcysteine in promoting plant stress tolerance. Future research should focus on large-scale field trials to validate its efficacy under real-world agricultural settings and on detailed molecular studies to fully unravel its signaling pathways.
Application Notes and Protocols for Folic Acid Treatment in Cell Culture
A Note on Terminology: The term "Folcysteine" did not yield specific results in scientific literature. It is presumed that the intended subject of inquiry is Folic Acid (a synthetic form of Folate) , a B vitamin crucial...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Terminology: The term "Folcysteine" did not yield specific results in scientific literature. It is presumed that the intended subject of inquiry is Folic Acid (a synthetic form of Folate) , a B vitamin crucial for various cellular processes, and its relationship with the sulfur-containing amino acid, cysteine , and its metabolic precursor, homocysteine . These application notes and protocols are therefore based on the established use of Folic Acid in cell culture.
Introduction
Folic acid is a vital water-soluble vitamin that plays a critical role as a cofactor in one-carbon metabolism. This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylates) required for DNA synthesis and repair, as well as for the methylation of DNA, RNA, proteins, and lipids. In cell culture, manipulation of folic acid levels can significantly impact cell proliferation, differentiation, and apoptosis. Elevated levels of homocysteine, a metabolite of methionine metabolism, are often associated with folate deficiency and can induce cellular stress and apoptosis.[1][2] This document provides detailed protocols for the application of folic acid in cell culture experiments aimed at studying its effects on cellular processes.
Data Presentation
Table 1: Effects of Folic Acid Treatment on Cell Proliferation and Viability
Cell Line
Folic Acid Concentration
Treatment Duration
Observed Effect
Assay Used
Neural Stem Cells (NSCs)
Concentration-dependent
Not specified
Increased proliferation with supplementation; decreased with deficiency.[1]
Protocol 1: General Procedure for Folic Acid Treatment of Adherent Cells
This protocol provides a general guideline for treating adherent cell lines with folic acid. Specific concentrations and durations will need to be optimized for each cell line and experimental objective.
Materials:
Adherent cells of interest
Complete cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA solution
Folic Acid stock solution (sterile-filtered)
Cell culture flasks or plates
Hemocytometer or automated cell counter
Trypan blue stain
Procedure:
Cell Seeding:
a. Culture cells to approximately 85% confluency.[6]
b. Aspirate the culture medium and wash the cells once with sterile PBS.
c. Add an appropriate volume of Trypsin-EDTA to detach the cells.
d. Once detached, neutralize the trypsin with complete medium.
e. Centrifuge the cell suspension at 150 x g for 5 minutes.[6]
f. Resuspend the cell pellet in fresh, pre-warmed complete medium.
g. Perform a viable cell count using a hemocytometer and trypan blue.[6]
h. Seed the cells into new culture vessels at the desired density. Allow cells to attach overnight.
Folic Acid Treatment:
a. Prepare the treatment medium by supplementing the complete culture medium with the desired final concentration of folic acid from a sterile stock solution.
b. Aspirate the medium from the attached cells and replace it with the folic acid-containing medium.
c. For long-term treatments (e.g., >48 hours), it may be necessary to change the medium every 2-3 days to replenish nutrients and maintain a constant concentration of the compound.[7]
Post-Treatment Analysis:
a. After the desired treatment duration, harvest the cells for downstream analysis (e.g., MTT assay for proliferation, flow cytometry for apoptosis, western blotting for protein expression).
Protocol 2: Assessment of Cell Proliferation using MTT Assay
Materials:
Cells cultured in a 96-well plate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Microplate reader
Procedure:
Seed cells in a 96-well plate and treat with folic acid as described in Protocol 1.
At the end of the treatment period, add 10 µL of MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Detection of Apoptosis by Flow Cytometry
Materials:
Treated and control cells
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Harvest the cells by trypsinization and centrifugation.
Wash the cells with cold PBS.
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway
Caption: Folic Acid Metabolism and its Impact on Cellular Processes.
Experimental Workflow
Caption: General workflow for cell culture experiments involving Folic Acid.
Application Note and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Folic Acid and Cysteine/Homocysteine
A Note on "Folcysteine": The term "Folcysteine" does not correspond to a recognized standard chemical entity. It is likely a combination of "Folic Acid" and "Cysteine" or a related thiol compound like "Homocysteine." Thi...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on "Folcysteine": The term "Folcysteine" does not correspond to a recognized standard chemical entity. It is likely a combination of "Folic Acid" and "Cysteine" or a related thiol compound like "Homocysteine." This document provides detailed application notes and protocols for the individual analysis of these compounds by High-Performance Liquid Chromatography (HPLC), as they are of significant interest in pharmaceutical and clinical research.
I. HPLC Analysis of Folic Acid
Folic acid, a B vitamin, is crucial for various metabolic processes. Its quantification in pharmaceutical formulations and biological matrices is essential for quality control and clinical monitoring. Reverse-phase HPLC with UV detection is a common and reliable method for this purpose.
Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[3][4]
Biological Matrices (e.g., Plasma, Serum):
Perform protein precipitation by adding a precipitating agent like perchloric acid or an organic solvent (e.g., acetonitrile, methanol) to the sample.[5][6][7]
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[5]
Collect the supernatant and filter it through a 0.22 µm filter before transferring it to an HPLC vial.[5]
2. Chromatographic Conditions:
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is common. For example, a mixture of phosphate buffer (pH adjusted) and methanol or acetonitrile.[2] A specific example is 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile in a ratio of 80:20.[1]
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[1][8]
Detection: UV detection at approximately 280 nm is suitable for folic acid.[2]
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C, to ensure reproducibility.[2]
Cysteine and homocysteine are sulfur-containing amino acids (thiols) that play important roles in health and disease. Their analysis in biological fluids is crucial for diagnosing and monitoring certain medical conditions. Due to their lack of a strong chromophore, analysis often requires derivatization to enable sensitive detection, typically by fluorescence.
Experimental Protocol
1. Sample Preparation and Derivatization:
Plasma/Serum Samples:
Collect blood in EDTA-coated tubes and centrifuge to separate plasma.[5]
To measure total homocysteine and cysteine, a reduction step is necessary to release the protein-bound and oxidized forms. This can be achieved by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10]
Deproteinize the sample using an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation.[5]
Derivatization: The supernatant is then derivatized. A common derivatizing agent is a fluorogenic reagent that reacts with the thiol group.[11] For example, o-phthalaldehyde (OPA) can be used to create fluorescent derivatives.[12] The reaction conditions (pH, time, temperature) must be carefully controlled for reproducibility.[13]
Filter the derivatized sample through a 0.22 µm filter before injection.[5]
2. Chromatographic Conditions:
Column: A C18 reversed-phase column is suitable for separating the derivatized thiols.
Mobile Phase: A gradient elution is often employed to achieve good separation of the different thiol derivatives. The mobile phase typically consists of two components:
Solvent A: An aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.
Solvent B: An organic solvent such as acetonitrile or methanol.[14]
The gradient involves increasing the proportion of Solvent B over the course of the analysis.
Flow Rate: A typical flow rate is around 1.0 mL/min.[15]
Detection: Fluorescence detection is used, with excitation and emission wavelengths chosen based on the specific derivatizing agent used.[11][16]
Column Temperature: Maintaining a stable column temperature is important for consistent retention times.
Quantitative Data Summary for Homocysteine (Hcy) and Cysteine (Cys)
Application Notes and Protocols: Folate-Cysteine Conjugates for Studying Folate Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals Introduction Folate receptors (FRs), particularly folate receptor alpha (FRα), are overexpressed in a variety of cancers, including ovarian, lung, and breas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptors (FRs), particularly folate receptor alpha (FRα), are overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues.[1][2] This differential expression makes them an attractive target for the selective delivery of therapeutic agents and imaging probes to tumor cells. The high affinity of folic acid for its receptor (Kd in the nanomolar to sub-nanomolar range) allows for the design of folate-conjugated molecules that can be specifically internalized by cancer cells through receptor-mediated endocytosis.[1][3]
A folate-cysteine conjugate represents a versatile tool for studying these pathways. The folic acid moiety serves as the targeting ligand, while the cysteine residue provides a reactive thiol group that can be used for site-specific conjugation of various payloads, such as fluorescent dyes, cytotoxic drugs, or nanoparticles. This document provides detailed application notes and protocols for the use of folate-cysteine conjugates in folate receptor research.
Note: The term "Folcysteine" is not commonly found in the scientific literature in this context. The information herein pertains to the use of folate-cysteine conjugates.
Data Presentation
Quantitative data for the binding and efficacy of folate and its conjugates are crucial for experimental design and interpretation. The following tables summarize representative values found in the literature. It is important to note that these values are context-dependent and can vary based on the specific conjugate, cell line, and experimental conditions.
Table 1: Binding Affinities of Folate and its Conjugates to Folate Receptors
Application of Folcysteine in Hydroponic Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a biostimulant combining the beneficial properties of folic acid (a B vitamin) and cysteine (an amino acid), presents a promising...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a biostimulant combining the beneficial properties of folic acid (a B vitamin) and cysteine (an amino acid), presents a promising avenue for enhancing plant growth, productivity, and stress resilience in hydroponic systems. Folic acid is integral to nucleic acid synthesis and various metabolic processes, while cysteine is a key component of proteins and plays a central role in sulfur metabolism and cellular detoxification.[1][2] The application of these components in synergy through Folcysteine can potentially lead to improved nutrient uptake, fortified plant defense mechanisms, and overall increased yield in a controlled soilless environment.
This document provides detailed application notes and experimental protocols for the use of Folcysteine in hydroponic systems, intended for research and development purposes.
Mechanism of Action and Physiological Effects
Folcysteine is anticipated to influence plant physiology through the combined actions of its constituent molecules.
Folic Acid (Vitamin B9):
Nucleic Acid Synthesis: Folic acid is a crucial coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This directly impacts cell division and growth.[2]
Amino Acid Metabolism: It is involved in the biosynthesis of several amino acids, including methionine, which is a precursor to the plant hormone ethylene.
Stress Tolerance: Exogenous application of folic acid has been shown to mitigate the effects of abiotic stressors such as salinity by improving ion homeostasis and enhancing antioxidant defense systems.
Cysteine:
Protein Synthesis: As a fundamental amino acid, cysteine is essential for protein synthesis and overall plant development.
Sulfur Metabolism: It is a primary source of sulfur for the synthesis of essential biomolecules like methionine, glutathione, and iron-sulfur clusters.
Antioxidant Defense: Cysteine is a precursor to glutathione, a major antioxidant that protects cells from oxidative damage caused by reactive oxygen species (ROS) generated during stress conditions.[1]
Nutrient Uptake: Cysteine can act as a chelating agent, potentially improving the bioavailability and uptake of micronutrients.
Plant Immunity: It plays a role in plant defense signaling and can enhance resistance to pathogens.[1]
Signaling Pathways
The components of Folcysteine are involved in intricate signaling pathways within the plant.
Folate Biosynthesis Pathway
Folic acid, in its tetrahydrofolate form, is synthesized through a complex pathway involving precursors from the shikimate and purine synthesis pathways. Understanding this pathway is crucial for optimizing its application.
Folate Biosynthesis Pathway in Plants.
Cysteine Metabolism and Signaling
Cysteine is synthesized from serine and sulfide and serves as a precursor for numerous essential compounds. It also plays a role in redox signaling.
Overview of Cysteine Metabolism and Signaling.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on the application of Folic Acid and Cysteine. These values can serve as a starting point for designing experiments with Folcysteine in hydroponic systems.
Table 1: Effects of Folic Acid Application on Plants
Plant Species
Application Method
Folic Acid Concentration
Observed Effects
Reference
Snap Bean
Foliar Spray
25 µM, 50 µM
Increased shoot length, number of shoots and leaves, fresh and dry weight under salt stress.
The following protocols provide a framework for evaluating the efficacy of Folcysteine in hydroponic systems. It is recommended to conduct preliminary dose-response experiments to determine the optimal concentration for the specific plant species and hydroponic system.
Protocol 1: Dose-Response Evaluation of Folcysteine in Nutrient Solution
Objective: To determine the optimal concentration of Folcysteine applied to the nutrient solution for enhancing plant growth and nutrient uptake.
Materials:
Hydroponic system (e.g., Deep Water Culture - DWC, Nutrient Film Technique - NFT)
Plant species of interest (e.g., lettuce, tomato, herbs)
Standard hydroponic nutrient solution (e.g., Hoagland, Johnson's)
Folcysteine stock solution (e.g., 1 g/L in deionized water)
pH and EC meters
Growth chambers or greenhouse with controlled environment
Experimental Workflow:
Workflow for Dose-Response Evaluation.
Procedure:
Preparation of Folcysteine Concentrations: Prepare a range of Folcysteine concentrations in the standard nutrient solution. Based on the literature for individual components, a starting range could be 0, 10, 25, 50, and 100 mg/L.
Experimental Setup:
Germinate seeds and grow seedlings to a suitable size for transplanting.
Transfer uniform seedlings into the hydroponic units.
Allow for a 7-day acclimatization period with the standard nutrient solution.
After acclimatization, replace the nutrient solution with the prepared experimental solutions. Each concentration should have at least 3-5 replicate units.
Monitoring and Maintenance:
Monitor and adjust the pH of the nutrient solution daily to a range of 5.5-6.5.
Monitor the Electrical Conductivity (EC) daily and replenish the nutrient solution as needed to maintain target levels.
Data Collection:
Growth Parameters (Weekly): Plant height, number of leaves, leaf area.
At Harvest (e.g., 28 days post-treatment):
Fresh and dry weight of shoots and roots.
Root morphology (length, surface area).
Chlorophyll content (SPAD meter).
Nutrient analysis of tissue samples (N, P, K, Ca, Mg, S, and micronutrients).
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of different Folcysteine concentrations.
Protocol 2: Foliar Application of Folcysteine
Objective: To evaluate the effectiveness of foliar-applied Folcysteine on plant growth, yield, and stress tolerance.
Materials:
Same as Protocol 1, with the addition of a spray bottle for foliar application.
Surfactant (e.g., Tween 20) to improve leaf surface coverage.
Experimental Workflow:
Workflow for Foliar Application Evaluation.
Procedure:
Preparation of Foliar Solutions: Prepare aqueous solutions of Folcysteine at various concentrations (e.g., 0, 25, 50, 100, 200 mg/L). Add a surfactant (e.g., 0.05% Tween 20) to each solution to ensure even spreading on the leaves.
Application:
Grow plants in the hydroponic system with a standard nutrient solution.
Apply the foliar sprays to the leaves until runoff, typically once a week. The control group should be sprayed with deionized water containing the surfactant.
To avoid contamination of the nutrient solution, it is advisable to temporarily cover the hydroponic reservoir during spraying.
Monitoring and Data Collection: Follow the same monitoring and data collection procedures as outlined in Protocol 1.
Conclusion
The application of Folcysteine in hydroponic systems holds considerable potential for enhancing crop performance. The synergistic effects of folic acid and cysteine can contribute to improved growth, nutrient utilization, and stress resilience. The provided protocols offer a systematic approach for researchers and scientists to investigate and optimize the use of Folcysteine for various plant species in controlled hydroponic environments. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed effects and to develop crop-specific application strategies.
Folcysteine solubility and stability issues in aqueous solution
Technical Support Center: Folcysteine Topic: Troubleshooting Folcysteine Solubility and Stability in Aqueous Solutions This technical support guide is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Folcysteine
Topic: Troubleshooting Folcysteine Solubility and Stability in Aqueous Solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with Folcysteine. Due to limited publicly available data on Folcysteine, this guide infers its potential characteristics based on its constituent components: a folic acid moiety and a cysteine derivative. Folic acid is known for its low and pH-dependent aqueous solubility, while cysteine is susceptible to oxidation. These properties are likely to influence the solubility and stability of Folcysteine in aqueous solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and use of Folcysteine in aqueous solutions.
Solubility Issues
Q1: What is the expected aqueous solubility of Folcysteine, and why is my compound not dissolving in a neutral buffer (e.g., PBS pH 7.4)?
A1: Specific quantitative solubility data for Folcysteine in aqueous buffers is not widely published. However, based on its structure, challenges with solubility are expected. The folic acid component has very low solubility in water, especially at acidic to neutral pH.[1] The cysteine derivative contains a thiol group, which can rapidly oxidize at neutral or alkaline pH to form disulfide bonds, potentially leading to the formation of less soluble dimers or oligomers.[2]
If you observe poor dissolution, it is likely due to one or both of these factors.
Q2: My Folcysteine powder is difficult to wet and clumps together in the buffer. What should I do?
A2: This can happen with fine powders. To ensure proper dispersion, try adding the powder slowly to the vortexing solvent. Alternatively, create a slurry by mixing the powder with a very small amount of the solvent to form a paste, and then gradually dilute it with the remaining solvent while mixing.
Q3: I observe a precipitate forming over time after initially dissolving Folcysteine. What is causing this?
A3: Precipitation after initial dissolution is often a sign of instability. The most common cause for thiol-containing compounds is the oxidation of the cysteine moiety to form the significantly less soluble disulfide-linked dimer (a cystine-like structure).[2] This process is accelerated at neutral to alkaline pH and in the presence of dissolved oxygen.[2]
Q4: How can I improve the solubility of Folcysteine in my aqueous buffer?
A4: A systematic approach is recommended to find the optimal dissolution conditions.
pH Adjustment: The solubility of the folic acid moiety is known to increase significantly at alkaline pH (pH > 8).[3] Conversely, the stability of the cysteine moiety against oxidation is better under acidic conditions (pH < 5).[2] You may need to find a compromise pH or use an acidic pH for initial dissolution and storage, followed by neutralization immediately before use.
Use of Co-solvents: For preparing concentrated stock solutions, organic solvents like DMSO are often recommended by suppliers.[4][5] For aqueous applications, water-miscible co-solvents such as ethanol or PEG 400 may be tested in small percentages, though their compatibility with your experimental system must be verified.[4][6]
Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) or brief sonication can help overcome the activation energy barrier for dissolution. However, be cautious as heat can accelerate the degradation of both the folate and cysteine components.[2][3]
Stability Issues
Q5: How stable is Folcysteine in aqueous solutions?
A5: The stability of Folcysteine is expected to be influenced by several factors:
Oxidation: The thiol group from the cysteine moiety is highly susceptible to oxidation, especially at neutral or alkaline pH in the presence of oxygen.[2][7]
pH-Dependent Degradation: The folic acid moiety can undergo hydrolytic degradation, particularly at pH values below 5.[8]
Photodegradation: Folic acid is known to be sensitive to light, particularly UV radiation, which can cleave the molecule.[9] Therefore, solutions should be protected from light.
Q6: How should I prepare and store stock solutions of Folcysteine to maximize stability?
A6: For maximum stability, follow these recommendations:
Solvent Choice: For long-term storage, preparing a concentrated stock solution in anhydrous DMSO is preferable.[5]
Aqueous Stock Preparation: If an aqueous stock is required, prepare it in a deoxygenated, acidic buffer (e.g., pH 3-5). The acidic pH will help to slow the rate of thiol oxidation.[2] Consider adding antioxidants like ascorbic acid or using chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[10]
Storage Conditions: Store all stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Ensure containers are tightly sealed and always protected from light.
Q7: My Folcysteine solution has turned yellow/brown. Is it still usable?
A7: A color change often indicates chemical degradation. Folic acid and its degradation products are colored, and changes in the solution's UV-Vis spectrum can signify structural modifications.[11] It is recommended to prepare fresh solutions and avoid using any that show signs of degradation. The purity of the solution should be checked using an appropriate analytical method like HPLC if there are any doubts.
Data on Constituent Components
Disclaimer: The following data is for the individual components of Folcysteine and should be used as a guideline for predicting its behavior.
Table 1: Solubility Data for Folic Acid and L-Cysteine
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic framework for determining the equilibrium solubility of Folcysteine.
Materials:
Folcysteine powder
Purified water or buffer of choice (e.g., phosphate-buffered saline at various pH values)
Vials with screw caps
Orbital shaker or rotator
Centrifuge
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) for quantification
Methodology:
Add an excess amount of Folcysteine powder to a series of vials containing a known volume of the desired aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to reach saturation.
After equilibration, visually confirm the presence of undissolved solid in each vial.
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.
Quantify the concentration of dissolved Folcysteine using a validated HPLC method against a standard curve prepared with a known concentration of Folcysteine (typically dissolved in DMSO and diluted).
The calculated concentration represents the equilibrium solubility under the tested conditions.
Protocol 2: Evaluation of Aqueous Solution Stability by HPLC
This protocol outlines how to assess the stability of Folcysteine under various stress conditions.
Materials:
Pre-dissolved stock solution of Folcysteine at a known concentration
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
Temperature-controlled incubators/water baths
Photostability chamber or light source
HPLC system as described in Protocol 1
Methodology:
Prepare a fresh solution of Folcysteine in the desired buffer at a known starting concentration (e.g., 1 mg/mL).
Aliquot the solution into separate, clearly labeled vials for each test condition.
Time Zero (T=0) Analysis: Immediately analyze an aliquot to determine the initial concentration and purity profile.
Stress Conditions:
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C), protected from light.
pH: Use buffers of different pH values and store at a constant temperature.
Light: Expose a set of vials to a controlled light source (as per ICH Q1B guidelines) while keeping a control set wrapped in aluminum foil.
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
HPLC Analysis: Analyze each sample by HPLC. Record the peak area of the main Folcysteine peak and note the appearance of any new peaks (degradation products).
Data Evaluation: Calculate the percentage of Folcysteine remaining at each time point relative to the T=0 sample. A loss of >10% is typically considered significant degradation. Plot the percentage remaining versus time to determine the degradation kinetics.
Visual Guides and Workflows
Caption: A workflow diagram for troubleshooting common solubility issues with Folcysteine.
Caption: Simplified pathway of oxidative degradation leading to precipitation.
Caption: Potential degradation of the folic acid moiety under stress conditions.
Technical Support Center: Optimizing Folcysteine in Plant Stress Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Folcysteine in plant stress experiments. Fre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Folcysteine in plant stress experiments.
Frequently Asked Questions (FAQs)
Q1: What is Folcysteine and how does it mitigate plant stress?
Folcysteine is a biostimulant containing precursors to cysteine, a vital amino acid.[1][2] Under stress conditions such as high salinity, drought, or extreme temperatures, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS).[3][4][5] ROS can damage cellular components like membranes, proteins, and DNA.[3][4]
Folcysteine helps alleviate this by:
Boosting Antioxidant Systems: Cysteine is a precursor to glutathione, a major antioxidant. Exogenous application can enhance the plant's capacity to neutralize harmful ROS.[6]
Signaling Role: Cysteine can act as a metabolic signal, triggering the plant's own defense pathways, including the activation of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][7]
Protecting Photosynthesis: By reducing oxidative damage, Folcysteine helps protect chloroplasts and photosynthetic pigments from degradation, maintaining plant energy production.[8][9]
Degradation pathways of Folcysteine under different conditions
Technical Support Center: Folcysteine Degradation Welcome to the technical support center for Folcysteine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Folcysteine Degradation
Welcome to the technical support center for Folcysteine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of Folcysteine under various experimental conditions. The following information is based on the known degradation pathways of its constituent components, Folic Acid and a cysteine derivative ((R)-3-acetylthiazolidine-4-carboxylic acid), as direct comprehensive degradation studies on the Folcysteine compound are not widely published.
Q1: What are the primary factors that can cause the degradation of Folcysteine?
A1: Based on the chemistry of its components, Folcysteine is likely susceptible to degradation under several conditions, including:
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[1][2]
Oxidation: Degradation in the presence of oxidizing agents.[3][4][5] The cysteine moiety is particularly susceptible to oxidation.[6][7]
Photodegradation: Degradation upon exposure to light. Folic acid is known to be photosensitive.[8]
Thermal Stress: Degradation at elevated temperatures.[9]
Q2: I am observing a loss of potency in my Folcysteine sample during storage. What could be the cause?
A2: Loss of potency is a common indicator of degradation. To troubleshoot, consider the following:
Storage Conditions: Ensure Folcysteine is stored under recommended conditions, which are typically cool, dark, and dry. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[10]
Container Closure System: The choice of container can impact stability. Ensure it is well-sealed to protect from moisture and light.
Excipient Interactions: If formulated, consider potential interactions with excipients that could accelerate degradation.
Hydrolytic Degradation
Q3: My experiment involves dissolving Folcysteine in an acidic/basic buffer, and I'm seeing unexpected peaks in my analysis. What are these?
A3: Under acidic or basic conditions, Folcysteine can undergo hydrolysis. The primary bonds susceptible to cleavage are the amide linkages in the folic acid moiety and the thioether bond in the cysteine derivative. Potential degradation products could include:
pH Control: Maintain the pH of your solution within a stable range, if known, or as close to neutral as possible.
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
Analytical Method: Use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify and quantify the degradation products.[12]
Oxidative Degradation
Q4: I suspect my Folcysteine sample has oxidized. What are the signs, and how can I prevent it?
A4: The cysteine component of Folcysteine is prone to oxidation, which can lead to the formation of disulfide-bridged dimers or further oxidation to sulfenic, sulfinic, and sulfonic acids.[7] Signs of oxidation can include a decrease in the active compound peak and the appearance of new, more polar peaks in a chromatogram.
Prevention and Troubleshooting:
Inert Atmosphere: Handle and store Folcysteine under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Antioxidants: If compatible with your experimental design, consider the addition of antioxidants.
Metal Chelators: Trace metal ions can catalyze oxidation. The use of chelating agents like EDTA may be beneficial.
Forced Degradation Study: To confirm susceptibility to oxidation, a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) can be performed. A typical starting condition is 3% H₂O₂ at room temperature.
Photodegradation
Q5: My Folcysteine solution changes color/loses activity after being left on the lab bench. Is it light-sensitive?
A5: Yes, the folic acid component of Folcysteine is known to be sensitive to light, particularly UV radiation.[8] Exposure to light can lead to the cleavage of the C9-N10 bond, resulting in the formation of pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[8]
Prevention and Troubleshooting:
Light Protection: Always handle and store Folcysteine in light-protected containers (e.g., amber vials).
Lab Environment: Minimize exposure to direct sunlight and strong artificial light in the laboratory.
Photostability Testing: Conduct formal photostability studies as per ICH Q1B guidelines if you are developing a drug product.
Data on Degradation
The following table summarizes the expected degradation pathways based on the constituent parts of Folcysteine.
Protocol 1: Forced Degradation Study - General Approach
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2]
Objective: To identify the likely degradation products of Folcysteine under various stress conditions.
Methodology:
Sample Preparation: Prepare stock solutions of Folcysteine in a suitable solvent (e.g., DMSO, water with pH adjustment).[10]
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2-8 hours.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2-8 hours.
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as a gradient reverse-phase HPLC method with UV and MS detection.
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[13]
Visualizations
Caption: Inferred degradation pathways of Folcysteine under different stress conditions.
Caption: General workflow for a forced degradation study of Folcysteine.
Caption: A logical flow for troubleshooting Folcysteine instability in experiments.
Technical Support Center: Overcoming Folcysteine Toxicity in Cell Culture Models
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Folcysteine in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Folcysteine in cell culture models. The guidance provided is based on the hypothesized mechanism of Folcysteine-induced cytotoxicity, primarily mediated through the induction of oxidative stress and disruption of folate metabolism.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity and a reduction in cell viability after treating our cell line with Folcysteine. What is the likely mechanism of this toxicity?
A1: While Folcysteine contains folic acid, an essential vitamin, high concentrations can lead to cellular imbalances. The toxicity observed is likely due to a combination of two primary factors:
Induction of Oxidative Stress: The cysteine-derivative component of Folcysteine, at high concentrations, may contribute to the generation of reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.[1] This leads to damage of cellular components like lipids, proteins, and DNA.[2]
Disruption of Folate Metabolism: Although it contains folic acid, supraphysiological levels can disrupt one-carbon metabolism. This can lead to an imbalance in the precursors required for nucleotide synthesis and cellular methylation reactions, ultimately impairing cell division and viability.[3][4][[“]] Folate deficiency and associated increases in homocysteine have been shown to induce oxidative stress and toxicity in cultured neurons.[6][7][8]
Q2: Our cells appear stressed, with altered morphology and reduced proliferation, even at sub-lethal concentrations of Folcysteine. What could be the underlying cause?
A2: Sub-lethal concentrations of Folcysteine can still induce a state of chronic oxidative stress. This can lead to a range of sub-lethal effects, including:
Senescence: Cells may enter a state of irreversible growth arrest.
Altered Gene Expression: Cellular stress response pathways may be activated, leading to changes in protein expression and function.
Reduced Proliferative Capacity: Interference with DNA synthesis and repair mechanisms can slow down the cell cycle.[9]
Q3: Can we supplement the culture media to counteract Folcysteine toxicity?
A3: Yes, supplementation with antioxidants is a primary strategy to mitigate Folcysteine-induced oxidative stress. The most commonly used and effective supplement is N-acetylcysteine (NAC) . NAC is a precursor to glutathione, a major intracellular antioxidant, and directly scavenges ROS.[10][11]
Q4: What is the recommended concentration of N-acetylcysteine (NAC) to use?
A4: The optimal concentration of NAC can vary between cell lines. However, a general starting range is between 1 mM and 5 mM .[10][12] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.
Q5: Are there alternative supplements to NAC that we can try?
A5: While NAC is the most common, other antioxidants can also be effective. These include:
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that protects cell membranes.
Glutathione (GSH): Although cell permeability can be a limitation, some studies have shown benefits.
It is advisable to test a range of concentrations for any new supplement to rule out any intrinsic toxicity.
Troubleshooting Guides
Problem 1: High Cell Death Observed in a Dose-Response Experiment with Folcysteine
Possible Cause: The concentration range of Folcysteine is too high, leading to acute oxidative stress and rapid cell death.
Troubleshooting Steps:
Expand the Dose Range: Test a wider range of Folcysteine concentrations, including much lower doses, to identify a non-toxic and a sub-lethal range.
Co-treatment with N-acetylcysteine (NAC): Perform a dose-response experiment with Folcysteine in the presence of a pre-determined optimal concentration of NAC (e.g., 2.5 mM).
Assess Different Endpoints: Utilize multiple cytotoxicity assays that measure different cellular processes (e.g., metabolic activity via MTT, membrane integrity via LDH release) to get a comprehensive picture of the toxic effects.[13]
Data Presentation:
Folcysteine (µM)
Cell Viability (%) - Folcysteine Alone
Cell Viability (%) - Folcysteine + 2.5 mM NAC
0
100
100
1
95
98
10
70
92
50
30
75
100
5
55
Problem 2: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions can significantly impact the cellular response to Folcysteine.
Troubleshooting Steps:
Standardize Cell Seeding Density: Ensure the same number of cells are seeded for each experiment, as low cell density can increase susceptibility to toxins.[13]
Control for Solvent Toxicity: If using a solvent like DMSO to dissolve Folcysteine, ensure the final concentration in the media is consistent and non-toxic by including a vehicle control.
Monitor Media pH: The addition of supplements like NAC can alter the pH of the culture medium. Always check and, if necessary, adjust the pH after adding any supplements.[14]
Prepare Fresh Solutions: Folcysteine and NAC solutions should be prepared fresh for each experiment to avoid degradation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of N-acetylcysteine (NAC) for Cytoprotection
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
NAC Titration: Prepare a series of NAC concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) in your complete cell culture medium.
Treatment: Remove the old medium and add the NAC-containing medium to the cells. Incubate for 24-48 hours.
Viability Assay: Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay to determine the highest non-toxic concentration of NAC.
Cytoprotection Assay: Once the optimal NAC concentration is determined, pre-incubate cells with this concentration of NAC for 1-2 hours before adding various concentrations of Folcysteine.
Endpoint Measurement: After the desired incubation time with Folcysteine, measure cell viability to assess the protective effect of NAC.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with Folcysteine at various concentrations, with and without NAC pre-treatment, for the desired time. Include a positive control (e.g., H₂O₂ or Menadione) and a negative control (untreated cells).
Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), diluted in PBS. Incubate in the dark at 37°C for 30-60 minutes.
Fluorescence Measurement: Wash the cells again with warm PBS to remove excess probe. Add fresh PBS or phenol red-free medium. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
Data Presentation:
Treatment
Relative Fluorescence Units (RFU)
Untreated Control
1000 ± 50
Folcysteine (50 µM)
4500 ± 200
Folcysteine (50 µM) + NAC (2.5 mM)
1500 ± 100
H₂O₂ (100 µM)
8000 ± 300
Visualizations
Caption: Proposed mechanism of Folcysteine toxicity and mitigation by NAC.
Improving the shelf life of Folcysteine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life of Folcysteine stock solutions. Below you will find frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life of Folcysteine stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a Folcysteine stock solution?
A1: To prepare a Folcysteine stock solution, dissolve the solid powder in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for Folcysteine.[1] For most applications, stock solutions can be prepared at concentrations such as 5 mM, 10 mM, or 20 mM.[2]
Q2: How should I store solid Folcysteine powder?
A2: Solid Folcysteine should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1] When stored properly, the solid powder has a shelf life of over three years.[1]
Q3: What are the optimal storage conditions for Folcysteine stock solutions?
A3: Folcysteine stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For short-term storage (days to weeks), store at 0 - 4°C. For long-term storage (months), store at -20°C or -80°C.[1][2]
Q4: My Folcysteine stock solution has changed color. Is it still usable?
A4: A change in color in a cysteine-containing solution can indicate oxidation or degradation.[3] For instance, solutions of the related compound acetylcysteine may change color after opening without affecting its efficacy.[3] However, it is best practice to prepare fresh solutions if you observe significant color changes, as this may indicate a loss of potency.
Q5: Is Folcysteine sensitive to light?
A5: Yes, Folcysteine is light-sensitive.[4] Both the solid powder and stock solutions should be protected from light by using amber vials or by wrapping containers in foil.[5]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Precipitate forms in the stock solution upon storage at low temperatures.
The solubility of Folcysteine may be lower at colder temperatures, especially at high concentrations.
Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution.
Loss of biological activity in my experiments.
The Folcysteine stock solution may have degraded due to improper storage or handling.
Prepare a fresh stock solution from the solid powder. Ensure proper storage conditions (protection from light, appropriate temperature, and avoidance of repeated freeze-thaw cycles). Consider preparing smaller aliquots for single use.
Inconsistent experimental results.
This could be due to the degradation of the stock solution over time or variability introduced by repeated freeze-thaw cycles.
Always use a fresh aliquot for each experiment. If you suspect degradation, perform a quality control check on your stock solution, if possible.
Experimental Protocols
Protocol for Preparing a 10 mM Folcysteine Stock Solution in DMSO
Materials:
Folcysteine powder (CAS# 8064-47-9)
Anhydrous Dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes or amber vials
Calibrated balance
Vortex mixer
Procedure:
Calculate the required mass: The molecular weight of Folcysteine is 616.61 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
Mass (g) = 0.010 mol/L * 0.001 L * 616.61 g/mol = 0.0061661 g = 6.17 mg
Weigh the Folcysteine: Carefully weigh out 6.17 mg of Folcysteine powder using a calibrated balance.
Dissolve in DMSO: Add the weighed Folcysteine to a sterile tube. Add 1 mL of anhydrous DMSO.
Mix thoroughly: Vortex the solution until the Folcysteine is completely dissolved.
Aliquot and store: Dispense the stock solution into smaller, single-use, light-protected (amber) tubes. For short-term storage, place at 0 - 4°C. For long-term storage, store at -20°C or -80°C.[1][2]
Protocol for Assessing the Stability of a Folcysteine Stock Solution
This protocol outlines a basic method to compare the efficacy of a stored stock solution to a freshly prepared one.
Materials:
Stored Folcysteine stock solution
Freshly prepared Folcysteine stock solution (as per the protocol above)
Your experimental system (e.g., cell culture, enzyme assay)
Appropriate controls (e.g., vehicle control)
Procedure:
Prepare dilutions: Prepare serial dilutions of both the stored and freshly prepared Folcysteine stock solutions to the desired final concentrations for your experiment.
Perform your assay: Treat your experimental system with the different concentrations of the stored and fresh Folcysteine solutions in parallel. Include a vehicle control (e.g., DMSO alone).
Analyze the results: Compare the dose-response curves or the effect at a specific concentration for the stored versus the fresh solution. A significant decrease in the response from the stored solution compared to the fresh solution suggests degradation.
Visualizations
Potential Degradation Pathway of the Cysteine Moiety in Folcysteine
The cysteine component of Folcysteine is susceptible to oxidation. The primary degradation pathway involves the oxidation of the thiol group (-SH) to form a disulfide bond, leading to the dimerization of the molecule. Further oxidation can also occur.
Caption: Potential oxidative degradation of Folcysteine's cysteine moiety.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to compare the activity of a stored Folcysteine stock solution with a freshly prepared one.
Caption: Workflow for assessing the stability of Folcysteine stock solutions.
Troubleshooting unexpected results in Folcysteine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during experiment...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during experiments involving Folcysteine.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues you might encounter in your experiments with Folcysteine.
Issue 1: No Observable Effect of Folcysteine
You've treated your cells with Folcysteine, but you're not seeing the expected biological effect.
Possible Causes and Solutions
Possible Cause
Recommended Action
Compound Integrity
Verify the purity and integrity of your Folcysteine stock. Consider obtaining a fresh batch or re-purifying the existing one.
Compound Concentration
Perform a dose-response experiment to determine the optimal concentration of Folcysteine for your specific cell type and assay.
Cell Health
Ensure your cells are healthy and in the exponential growth phase. Check for signs of stress or contamination.[1]
Target Expression
If the molecular target of Folcysteine is known, verify its expression level in your cell line.
Assay Parameters
Optimize assay parameters such as incubation time, temperature, and buffer conditions.[1]
Logical Troubleshooting Workflow: No Effect Observed
Caption: A stepwise guide to troubleshooting the absence of an expected experimental effect.
Issue 2: High Background Signal in Assays
Your assay results show a high background signal, making it difficult to interpret the specific effects of Folcysteine.
Possible Causes and Solutions
Possible Cause
Recommended Action
Insufficient Blocking
Use an appropriate blocking buffer and ensure adequate incubation time.[1]
Antibody Specificity
If using antibodies, ensure they are specific to the target of interest and use appropriate controls.
Cell Autofluorescence
Check for natural fluorescence of your cells at the excitation and emission wavelengths used.
Reagent Contamination
Ensure all reagents and buffers are fresh and free from contamination.
Washing Steps
Optimize the number and duration of washing steps to remove unbound reagents.
Issue 3: Inconsistent Results Between Experiments
You are observing significant variability in your results across different experimental replicates.
Possible Causes and Solutions
Possible Cause
Recommended Action
Cell Passage Number
Use cells within a consistent and low passage number range for all experiments.
Pipetting Errors
Ensure accurate and consistent pipetting techniques, especially for small volumes.
Inconsistent Cell Seeding
Verify that cells are seeded at a consistent density across all wells and plates.
Reagent Preparation
Prepare fresh reagents for each experiment and ensure they are thoroughly mixed.
Q1: What is the known mechanism of action for Folcysteine?
A1: Folcysteine is described as a sulfur-containing amino acid derivative.[2] In some contexts, it is identified as a mixture of L-Glutamic acid, N-(4-(((2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl)amino)benzoyl)-, and (4R)-3-acetyl-4-thiazolidinecarboxylic acid.[3] Its primary documented application is as a biostimulant in agriculture to promote plant growth and stress resistance.[2] One study has explored its use as a postharvest coating for mangoes to extend shelf life.[4] The molecular mechanism of action in mammalian cells is not well-documented in publicly available literature.
Q2: How should I prepare a stock solution of Folcysteine?
A2: The solubility of Folcysteine may vary. It is recommended to consult the manufacturer's instructions. For many compounds, initial dissolution in a solvent like DMSO is common, followed by dilution in an appropriate aqueous buffer for your experiments. Always perform a solubility test to determine the optimal solvent and concentration for your stock solution.
Q3: Are there any known off-target effects of Folcysteine?
A3: Given the limited research on Folcysteine's effects in mammalian systems, potential off-target effects are largely unknown. It is crucial to include appropriate controls in your experiments to account for any non-specific effects. This may include using a vehicle control (the solvent used to dissolve Folcysteine) and testing the effect of Folcysteine in a cell line that does not express the putative target.
Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing cell viability after treatment with Folcysteine using an MTT assay.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of Folcysteine in cell culture medium. Remove the old medium from the cells and add the Folcysteine dilutions. Include a vehicle-only control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Hypothetical Cell Viability Data
Folcysteine (µM)
Absorbance (570 nm)
% Viability
0 (Vehicle)
1.25
100
1
1.22
97.6
10
1.10
88.0
50
0.85
68.0
100
0.62
49.6
200
0.31
24.8
General Protocol for Western Blotting
This protocol provides a general workflow for analyzing protein expression changes following Folcysteine treatment.
Cell Lysis: After treatment with Folcysteine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Hypothetical Signaling Pathway Modulated by Folcysteine
Caption: A hypothetical signaling cascade initiated by Folcysteine binding to a cell surface receptor.
General Experimental Workflow
Caption: A standard workflow for conducting in vitro experiments with a test compound.
Folcysteine purification methods from commercial preparations
Disclaimer Please note that specific, validated purification protocols for "Folcysteine" from commercial preparations are not widely available in public scientific literature. The following technical support guide is con...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer
Please note that specific, validated purification protocols for "Folcysteine" from commercial preparations are not widely available in public scientific literature. The following technical support guide is constructed based on established purification methodologies for structurally related small molecules, such as amino acid derivatives and folic acid. The experimental protocols, quantitative data, and troubleshooting scenarios are provided as illustrative examples to guide researchers in developing a suitable purification strategy.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Folcysteine from commercial preparations. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial Folcysteine preparations?
A1: Commercial preparations of Folcysteine may contain several types of impurities, including:
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthesis process.
Degradation products: Folcysteine can degrade through oxidation of the sulfur-containing group or hydrolysis, especially if exposed to harsh pH, high temperatures, or light.[1][2][3] Common degradation pathways for related molecules involve oxidation and hydrolysis.[1]
Residual solvents: Solvents used during the manufacturing and initial purification steps.
Heavy metals: Trace amounts of metals from catalysts or equipment.[4]
Q2: Which analytical techniques are suitable for assessing the purity of Folcysteine?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of small molecules like Folcysteine.[][6] Other techniques that can be employed include:
Mass Spectrometry (MS): To identify the parent compound and any impurities by their mass-to-charge ratio.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[]
Differential Scanning Calorimetry (DSC): Can be used for purity determination of highly pure substances.[]
Q3: What are the primary methods for purifying Folcysteine?
A3: The most common purification methods for small organic molecules like Folcysteine are crystallization and chromatography.[][8]
Crystallization: This is often the most efficient method for removing impurities on a larger scale. It relies on the differential solubility of Folcysteine and its impurities in a selected solvent or solvent system.[8]
Column Chromatography: Typically using silica gel or a reverse-phase stationary phase, this method separates compounds based on their polarity and interaction with the stationary and mobile phases.[]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Folcysteine.
Issue 1: Low Yield After Crystallization
Q: My recovery of Folcysteine after recrystallization is significantly lower than expected. What could be the cause?
A: Low yield during crystallization can be attributed to several factors:
Inappropriate Solvent Choice: The solvent may be too good at dissolving Folcysteine, even at low temperatures, leading to significant loss in the mother liquor.
Premature Crystallization: The compound may have crystallized during hot filtration if the apparatus was not sufficiently pre-heated.
Excessive Washing: Using too much cold solvent to wash the collected crystals can dissolve a substantial amount of the product.[9]
Recommended Solutions:
Solvent Screening: Perform a systematic solvent screening to find a solvent or solvent system where Folcysteine has high solubility at elevated temperatures and low solubility at room temperature or below.
Pre-heat Apparatus: Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot saturated solution.
Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent.
Issue 2: Persistent Impurities After Purification
Q: I still see significant impurity peaks in my HPLC analysis after purification. How can I improve the purity?
A: If impurities persist, consider the following:
Co-crystallization: The impurity may have similar solubility properties to Folcysteine, causing it to co-crystallize.
Poor Chromatographic Separation: The mobile phase in your column chromatography may not be optimal for separating the impurity from Folcysteine.
Product Degradation: The purification conditions themselves (e.g., high heat, prolonged exposure to certain solvents) might be causing the degradation of Folcysteine.[3]
Recommended Solutions:
Re-crystallization: A second recrystallization from a different solvent system may be effective.[9]
Optimize Chromatography:
Adjust the mobile phase polarity. A gradient elution might be necessary for complex mixtures.
Consider a different stationary phase (e.g., switching from normal phase to reverse phase).
Use Antioxidants: If oxidative degradation is suspected, adding a small amount of an antioxidant during the purification process might be beneficial, similar to strategies used for folic acid purification.[10]
Experimental Protocols
Protocol 1: HPLC Purity Analysis of Folcysteine
This protocol provides a general method for analyzing the purity of a Folcysteine sample using Reverse-Phase HPLC.
Preparation of Mobile Phase:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Filter and degas both mobile phases before use.
Sample Preparation:
Accurately weigh and dissolve the Folcysteine sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
HPLC Conditions:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Gradient Program: See Table 1 for an example gradient.
Analysis:
Inject the sample and record the chromatogram.
Calculate the purity based on the relative peak areas.
Table 1: Example HPLC Gradient Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Protocol 2: Crystallization-Based Purification of Folcysteine
This protocol describes a general procedure for purifying Folcysteine by crystallization.
Solvent Selection:
Based on preliminary solubility tests (see Table 2), select a suitable solvent or solvent system.
Dissolution:
Place the crude Folcysteine in an Erlenmeyer flask.
Add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved. Use a minimal amount of hot solvent to ensure saturation.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration:
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization:
Allow the filtrate to cool slowly to room temperature.
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of ice-cold solvent.
Dry the purified crystals under vacuum.
Data Presentation
Table 2: Example of Solvent Screening for Folcysteine Crystallization
Technical Support Center: Folcysteine This guide provides technical support for researchers, scientists, and drug development professionals working with Folcysteine (also known as N-acetyl-homocysteine thiolactone or Cit...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Folcysteine
This guide provides technical support for researchers, scientists, and drug development professionals working with Folcysteine (also known as N-acetyl-homocysteine thiolactone or Citiolone). It addresses common questions and issues related to adjusting pH for optimal stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is Folcysteine and what are its primary applications in research?
Folcysteine is a sulfur-containing amino acid derivative, specifically N-acetyl-homocysteine thiolactone.[1] In research and development, it is utilized for a variety of applications, including:
Biochemical Research : As a tool to study homocysteine metabolism, which has implications in cardiovascular diseases.[2]
Drug Development : It serves as a building block for synthesizing new therapeutic agents.[2]
Antioxidant Studies : Its properties are leveraged to investigate antioxidant mechanisms and develop drugs that combat oxidative stress.[2][3]
Protein Modification : Folcysteine is used as a thiolating agent for proteins.[3]
Mucolytic Agent : It has been used as a mucolytic drug.[3]
Q2: What is the optimal pH for Folcysteine activity?
The optimal pH for Folcysteine is highly dependent on the desired "activity." There is no single pH that is optimal for all experimental conditions.
For Reactivity/Thiolation : A slightly alkaline pH (e.g., pH 8.0) has been shown to increase the rate of reaction with amino acids compared to a neutral pH.[4] This is likely due to the opening of the thiolactone ring in alkaline conditions, which makes the thiol group more available for reaction.[3]
For Stability : The parent compound, homocysteine thiolactone, is reported to be stable at a neutral pH of 7.4, with a half-life of approximately 24-30 hours in an aqueous solution.[3] Therefore, for storage and handling where stability is the priority, maintaining a neutral pH is recommended.
Q3: How does pH affect the stability and structure of Folcysteine?
The pH of the solution is a critical factor in the stability of Folcysteine due to its thiolactone structure.
Neutral pH (approx. 7.4) : The thiolactone ring is relatively stable.[3]
Alkaline pH (> 7.5) : The thiolactone ring is susceptible to opening (hydrolysis).[3] While this can decrease long-term stability, it is often necessary to increase its reactivity for specific applications, such as conjugation reactions with other molecules.[4]
Acidic pH : Specific data on Folcysteine stability in acidic conditions is limited, but like many biochemicals, extreme pH values should be avoided unless experimentally required.
Q4: My Folcysteine powder is not dissolving easily in water. What should I do?
According to safety data sheets, Folcysteine is a white powder that does not mix well with water.[5] To improve solubility, consider the following:
Use a suitable buffer solution instead of deionized water.
Gentle warming or sonication can aid dissolution, but monitor for potential degradation if the solution is heated for extended periods.
Start with a small amount of solvent to make a slurry before adding the remaining volume.
The pH of the solvent can affect solubility. Adjusting the pH slightly towards the alkaline side may improve solubility by promoting the opening of the thiolactone ring, though this will also impact stability.
Q5: What are the recommended storage conditions for Folcysteine solutions?
For maximum shelf-life, store Folcysteine as a dry powder at the recommended temperature from the supplier. Once in solution, it is best to prepare it fresh for each experiment. If short-term storage is necessary:
Store at 2-8°C for up to 24 hours.
For longer-term storage, aliquot the solution and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Prepare and store solutions at a neutral pH (around 7.0-7.4) to maximize stability.[3]
Q6: Are there any known chemical incompatibilities for Folcysteine?
Yes. Avoid strong oxidizing agents, as they can react with the thiol group.[5] This includes substances like nitrates, oxidizing acids, and chlorine bleaches.[5]
Data Summary: pH Effects on Folcysteine
This table summarizes the general effects of pH on the stability and reactivity of Folcysteine in aqueous solutions.
pH Range
Predominant State
Stability
Reactivity (Thiolation)
Notes
Acidic (< 6.0)
Thiolactone
Data not widely available. Extreme acidity may cause hydrolysis.
Low
Not generally recommended unless required by a specific protocol.
Neutral (6.5 - 7.5)
Thiolactone
Relatively high; half-life of parent compound is ~24-30h at pH 7.4.[3]
Moderate
Recommended for storage and baseline experimental conditions.
Favorable for reactions with nucleophiles like amino acids.[4]
Experimental Protocol: Preparation and pH Adjustment of a Folcysteine Solution
This protocol provides a general method for preparing a Folcysteine solution and adjusting its pH for a reactivity assay.
Materials:
Folcysteine powder
High-purity water (e.g., Milli-Q or equivalent)
Buffer solutions (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Borate buffer at pH 8.0)
0.1 M HCl and 0.1 M NaOH for pH adjustment
Calibrated pH meter
Sterile microcentrifuge tubes and other labware
Methodology:
Pre-calculation : Determine the mass of Folcysteine needed to achieve the desired final concentration in your target volume.
Initial Dissolution :
Weigh the Folcysteine powder accurately in a suitable container.
Add approximately 80% of the final volume of your chosen buffer (e.g., PBS for a neutral solution).
Vortex or stir gently until the powder is fully dissolved. If solubility issues persist, proceed with caution to gentle warming (not exceeding 37°C) or brief sonication.
pH Measurement and Adjustment :
Place the solution in a beaker with a small stir bar.
Immerse a calibrated pH meter probe into the solution.
If the pH needs to be adjusted (e.g., to pH 8.0 for a reactivity assay), add 0.1 M NaOH dropwise while monitoring the pH reading continuously. If the pH overshoots, use 0.1 M HCl to bring it back.
Stir the solution gently during adjustment to ensure homogeneity.
Final Volume Adjustment :
Once the target pH is stable, transfer the solution to a volumetric flask or graduated cylinder.
Add the buffer to reach the final desired volume.
Final Steps :
Use the solution immediately for the best results, as its stability, especially at alkaline pH, is limited.
If filtration is required, use a low-protein-binding syringe filter (e.g., PVDF).
Visual Guides
Caption: Experimental workflow for preparing and pH-adjusting a Folcysteine solution.
Caption: Relationship between pH, Folcysteine structure, and experimental utility.
Technical Support Center: Investigating Folcysteine and its Components in Research Models
A Note on "Folcysteine": The term "Folcysteine" is not consistently used in current biomedical literature to refer to a single, standardized research agent. Historically and in some commercial contexts, it has been used...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on "Folcysteine": The term "Folcysteine" is not consistently used in current biomedical literature to refer to a single, standardized research agent. Historically and in some commercial contexts, it has been used to describe a combination of Folic Acid and L-cysteine or its derivatives. This guide, therefore, addresses the potential off-target effects and experimental considerations for the use of Folic Acid and L-cysteine as individual agents and in combination.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary functions of Folic Acid and L-cysteine in vitro?
A1: Folic acid, a B vitamin, is a crucial component of one-carbon metabolism, essential for the synthesis of nucleotides (DNA and RNA) and the methylation of DNA and proteins.[1][2][3] L-cysteine, a sulfur-containing amino acid, is a building block for proteins and a precursor to the major intracellular antioxidant, glutathione (GSH).[4]
Q2: Are there known synergistic or antagonistic effects when combining Folic Acid and L-cysteine?
A2: Studies suggest a cooperative relationship. Folic acid is involved in the remethylation of homocysteine to methionine, a pathway that can indirectly influence cysteine metabolism.[5] A combination of N-acetyl-L-cysteine (a derivative of L-cysteine) and folic acid has been shown to have a protective effect against aspartame-induced neurotoxicity in rats.[6]
Off-Target Effects and Troubleshooting
Q3: I'm observing unexpected changes in gene expression, specifically related to DNA methylation, in my cell cultures treated with high concentrations of Folic Acid. Why is this happening?
A3: Both high (supraphysiological) and low concentrations of folic acid can lead to aberrant DNA methylation patterns.[1][7] High levels of unmetabolized folic acid (UMFA) can accumulate in cells and may disrupt the one-carbon metabolic pathway, leading to either global hypomethylation or regional hypermethylation.[1][7] It is crucial to use folic acid concentrations that are relevant to the physiological system being modeled.
Q4: My cells are showing signs of oxidative stress and reduced viability after adding L-cysteine to the culture medium. Isn't it supposed to be an antioxidant?
A4: While L-cysteine is a precursor to the antioxidant glutathione, high concentrations in cell culture media can lead to oxidative stress and reduced cell growth.[8] This paradoxical effect may be due to the auto-oxidation of cysteine in culture medium, which can generate reactive oxygen species (ROS). It is recommended to determine the optimal concentration range for your specific cell line and experimental conditions.
Q5: I'm seeing inconsistent results in my proliferation assays with Folic Acid treatment. What could be the cause?
A5: The effect of folic acid on cell proliferation can be dose-dependent and cell-type specific. Some studies have shown that both low and high concentrations of folic acid can inhibit proliferation, while optimal concentrations can stimulate it.[9][10] It is advisable to perform a dose-response curve to identify the optimal concentration for your cell line. Additionally, the baseline folate concentration in your culture medium can influence the outcome.
Troubleshooting Guides
Issue: Unexpected Cell Death with L-cysteine Supplementation
Potential Cause
Troubleshooting Step
Oxidative Stress from High Concentration
Perform a dose-response experiment to determine the optimal, non-toxic concentration of L-cysteine for your cell line. Consider using a more stable derivative like N-acetyl-L-cysteine (NAC).
Medium Instability
Prepare fresh L-cysteine solutions immediately before use. Avoid prolonged storage of supplemented media.
Interaction with Other Media Components
Review the composition of your basal medium for components that may react with L-cysteine to produce toxic byproducts.
Issue: Altered Phenotype or Differentiation in Stem Cell Cultures with Folic Acid
Potential Cause
Troubleshooting Step
Activation of Signaling Pathways
High levels of folic acid have been shown to activate the Notch signaling pathway in embryonic neural stem cells, which can influence proliferation and differentiation.[11] Analyze the expression of key components of relevant signaling pathways.
Epigenetic Modifications
Changes in folic acid concentration can alter DNA methylation patterns, leading to changes in gene expression and cell fate.[1][7] Assess global and gene-specific DNA methylation.
Interaction with Vitamin B12
Folate and Vitamin B12 metabolism are interconnected. Ensure that your culture medium has an adequate and balanced concentration of both vitamins.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Folic Acid on Cell Proliferation (HT-29 Colon Cancer Cells)[10]
Folic Acid Concentration (ng/mL)
Proliferation Rate (%)
0
101.25 ± 13.53
100
128.43 ± 24.94
10,000
86.06 ± 20.75
Table 2: Effect of Folic Acid and N-acetyl-cysteine (NAC) on Plasma Homocysteine Levels in Patients with Coronary Artery Disease[12]
Treatment Group
Baseline Homocysteine (μmol/L)
Post-treatment Homocysteine (μmol/L)
Folic Acid (5 mg/day)
21.7 ± 8.7
12.5 ± 2.5
NAC (600 mg/day)
20.9 ± 7.6
15.6 ± 4.3
Experimental Protocols
Protocol 1: Assessment of Global DNA Methylation using LINE-1 Assay
This protocol is adapted from studies investigating the effect of folic acid on DNA methylation.[7]
Cell Culture and Treatment: Culture cells in media containing varying concentrations of folic acid (e.g., folate-depleted, physiological, and supra-physiological levels) for a specified duration.
Genomic DNA Extraction: Extract high-quality genomic DNA from the treated cells using a commercially available kit.
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
PCR Amplification of LINE-1: Amplify a specific region of the Long Interspersed Nuclear Element 1 (LINE-1) retrotransposon using primers designed for bisulfite-converted DNA.
Pyrosequencing: Analyze the PCR products by pyrosequencing to quantify the percentage of methylation at specific CpG sites within the LINE-1 element.
Data Analysis: Compare the percentage of LINE-1 methylation across the different treatment groups to determine the effect of folic acid concentration on global DNA methylation.
Protocol 2: Evaluation of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general method to assess oxidative stress induced by high concentrations of L-cysteine.
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
Treatment: Treat the cells with different concentrations of L-cysteine for the desired time period. Include a positive control (e.g., H₂O₂) and an untreated control.
Staining with DCFDA: Remove the treatment medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
Fluorescence Measurement: After incubation, wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.
Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell viability.
Signaling Pathways and Workflows
Caption: Simplified overview of Folic Acid and L-cysteine in one-carbon metabolism.
Technical Support Center: Folcysteine Interference with Common Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on potential interference of the sulfhydryl-containing compound, folcysteine, with common laborato...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on potential interference of the sulfhydryl-containing compound, folcysteine, with common laboratory assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is folcysteine and why might it interfere with laboratory assays?
A1: Folcysteine is an amino acid derivative containing a reactive sulfhydryl (-SH) group. This thiol group can act as a reducing agent or a nucleophile, making it prone to interact with various components of laboratory assays. Such interactions can lead to inaccurate measurements, manifesting as either falsely elevated or decreased results. This interference is not unique to folcysteine but is a known characteristic of many sulfhydryl-containing compounds.[1]
Q2: Which types of laboratory assays are most susceptible to interference from folcysteine?
A2: Based on the reactivity of its sulfhydryl group, folcysteine has the potential to interfere with a range of assays, including:
Immunoassays (e.g., ELISA, Western Blot): The sulfhydryl group can interact with antibodies, which are proteins containing disulfide bonds essential for their structure and function. This can lead to nonspecific binding or alter the antibody's ability to bind to its target antigen.[2]
Enzymatic Assays: Many enzymes rely on disulfide bonds for their structural integrity and catalytic activity. The reducing potential of folcysteine can disrupt these bonds, leading to altered enzyme function and inaccurate measurement of enzymatic activity. Additionally, folcysteine can interfere with assays that use enzymatic reactions to generate a detectable signal.[3][4]
Colorimetric Assays: Assays that rely on redox reactions to produce a colored product are particularly vulnerable. The sulfhydryl group of folcysteine can directly participate in these redox reactions, leading to either an overestimation or underestimation of the analyte being measured. A notable example is the interference of N-acetylcysteine, another thiol-containing compound, with assays based on the Trinder reaction.[3]
Assays Measuring Reactive Oxygen Species (ROS): Due to its antioxidant properties, the sulfhydryl group in folcysteine can scavenge ROS, leading to an underestimation of ROS levels in a sample.[1]
Troubleshooting Guides
Issue 1: Unexpectedly Low or High Results in an Immunoassay
Question: My ELISA/Western Blot results are inconsistent or show unexpected values when testing samples containing folcysteine. What could be the cause and how can I troubleshoot this?
Answer:
Potential Cause: The sulfhydryl group of folcysteine may be interfering with the antigen-antibody interaction. This can occur through several mechanisms:
Nonspecific Antibody Binding: Folcysteine might promote the formation of disulfide bridges or other sulfhydryl bonds between the primary antibodies and other proteins in the sample or on the assay plate, leading to high background or false positives.[2]
Alteration of Antibody Structure: By reducing the disulfide bonds within the antibody, folcysteine could alter its conformation and reduce its binding affinity for the target antigen, resulting in falsely low signals.
Troubleshooting Steps:
Sample Pre-treatment: Before performing the immunoassay, consider pre-treating your sample to block the reactive sulfhydryl group of folcysteine. One common method is to use a thiol-reactive compound like N-ethylmaleimide (NEM).[1]
Inclusion of a Scavenging Agent: In some cases, adding a different, non-interfering thiol-scavenging agent to the assay buffer can help mitigate the effects of folcysteine. However, this must be carefully validated to ensure it doesn't interfere with the assay itself.[5]
Run Interference Controls: Spike a known concentration of folcysteine into a control sample (without the analyte of interest) to assess the degree of nonspecific binding. Also, spike folcysteine into a sample with a known concentration of the analyte to see if it affects signal recovery.
Assay Variation: If possible, try a different immunoassay format (e.g., competitive vs. sandwich ELISA) or use antibodies from a different vendor, as some may be less susceptible to interference.
Issue 2: Inaccurate Results in an Enzymatic Assay
Question: I am observing altered enzyme kinetics or inaccurate quantification in an enzymatic assay in the presence of folcysteine. How can I address this?
Answer:
Potential Cause: Folcysteine's sulfhydryl group can interfere with enzymatic assays through:
Direct Enzyme Inhibition/Activation: The thiol group may interact with the enzyme's active site or allosteric sites, altering its catalytic activity.
Redox Interference with Assay Chemistry: If the assay involves a redox reaction to generate a signal (e.g., using a peroxidase-based detection system), folcysteine can directly react with the assay reagents, leading to a false signal.[3]
Troubleshooting Steps:
Control Experiments: Run control experiments with folcysteine alone (without the enzyme or substrate) to determine if it directly reacts with the assay's detection reagents.
Sample Dilution: Diluting the sample may reduce the concentration of folcysteine to a level where its interference is negligible, although this may also impact the ability to detect low-abundance analytes.
Alternative Assay Method: If possible, use an assay for the same analyte that is based on a different detection principle (e.g., a fluorescence-based assay instead of a colorimetric one).
Pre-treatment to Remove Folcysteine: Depending on the sample matrix, you may be able to use techniques like dialysis or size-exclusion chromatography to remove folcysteine before the assay. This is more feasible for in vitro studies.
Data Presentation: Potential Interference of Thiol-Containing Compounds
The following table summarizes the observed interference of N-acetylcysteine (NAC), a compound structurally similar to folcysteine, with common clinical chemistry assays. This data can serve as a proxy to anticipate the potential effects of folcysteine.
Assay
Interfering Compound
Observed Effect
Platform
Triglycerides
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Abbott Architect
Total Cholesterol
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Abbott Architect
Uric Acid
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Abbott Architect
Lactate
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Abbott Architect
Lipase
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Abbott Architect
Creatinine (Enzymatic)
N-acetylcysteine (NAC)
Negative Bias (Falsely Low)
Not Specified
Creatinine (Jaffe)
N-acetylcysteine (NAC)
No Significant Interference
Not Specified
Data extrapolated from studies on N-acetylcysteine interference.[3][4][6]
Experimental Protocols
Protocol 1: Identifying and Quantifying Folcysteine Interference using a Paired-Difference Study
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for interference testing.[7][8]
Objective: To determine if folcysteine interferes with a specific assay and to quantify the magnitude of the interference.
Materials:
Sample matrix (e.g., serum, plasma, cell lysate)
Folcysteine stock solution of known concentration
Solvent used to dissolve folcysteine (e.g., water, buffer)
Assay reagents for the test of interest
Procedure:
Prepare a "Test Pool":
Take a volume of the sample matrix.
Add a small, precise volume of the folcysteine stock solution to achieve a final concentration that is relevant to your experimental conditions.
Prepare a "Control Pool":
Take the same volume of the same sample matrix as in step 1.
Add the same volume of the solvent used for the folcysteine stock solution. This accounts for any dilution effects.
Assay Measurement:
Analyze both the Test Pool and the Control Pool with the assay . It is recommended to run multiple replicates (e.g., n=3-5) for each pool to assess precision.
Data Analysis:
Calculate the mean result for both the Test Pool and the Control Pool.
The interference is calculated as the difference between the mean of the Test Pool and the mean of the Control Pool.
Determine if the observed difference is statistically and clinically/experimentally significant based on your pre-defined acceptance criteria.
Protocol 2: Mitigating Thiol Interference by Blocking with N-ethylmaleimide (NEM)
Objective: To chemically block the sulfhydryl group of folcysteine to prevent its interference in an assay.[1]
Materials:
Sample containing folcysteine
N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in a suitable solvent like DMSO or ethanol)
Reaction buffer (pH 6.5-7.5)
Procedure:
Sample Preparation: Prepare your samples containing folcysteine in the reaction buffer.
NEM Addition: Add a molar excess of NEM to the sample. A 10-fold molar excess of NEM to the estimated concentration of folcysteine is a good starting point.
Incubation: Incubate the mixture for at least 1-2 hours at room temperature. This allows the blocking reaction to proceed to completion.
Assay Performance: Proceed with your intended assay using the NEM-treated sample.
Important Controls:
Run a control sample with NEM added but without folcysteine to ensure that NEM itself does not interfere with the assay.
Run an untreated sample (if possible) to confirm the interference.
Visualizations
Caption: Workflow for identifying assay interference using a paired-difference study.
Folcysteine vs. L-cysteine: A Comparative Guide to their Effects on Plant Antioxidant Activity
For researchers, scientists, and drug development professionals exploring novel biostimulants to enhance plant resilience, understanding the nuanced effects of different compounds on plant physiology is critical. L-cyste...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals exploring novel biostimulants to enhance plant resilience, understanding the nuanced effects of different compounds on plant physiology is critical. L-cysteine, a fundamental amino acid, and Folcysteine, a related biostimulant, are both recognized for their roles in mitigating oxidative stress in plants. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these compounds in agricultural and research settings.
L-cysteine: A Direct Player in the Antioxidant Defense System
L-cysteine is a sulfur-containing amino acid that serves as a direct scavenger of reactive oxygen species (ROS) and a precursor to the synthesis of glutathione, a key antioxidant molecule.[1] Exogenous application of L-cysteine has been shown to significantly enhance the antioxidant capacity of plants, particularly under stress conditions.
Experimental Data: L-cysteine Effects on Chinese Flowering Cabbage During Postharvest Senescence
A study on Chinese flowering cabbage (Brassica rapa ssp. parachinensisis) demonstrated that treatment with 0.5 g L⁻¹ L-cysteine effectively delayed leaf senescence by bolstering the antioxidant defense system. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of L-cysteine on Reactive Oxygen Species (ROS) and Lipid Peroxidation
Parameter
Treatment
Day 0
Day 7
% Change from Day 0
O2•− Production Rate (nmol g⁻¹ min⁻¹ FW)
Control
2.36
2.73
+15.7%
L-cysteine
2.36
1.86
-21.0%
H2O2 Content
Control
-
-
Increased throughout storage
L-cysteine
-
-
Significantly lower than control
MDA Content (nmol g⁻¹ FW)
Control
-
14.72
+38.1%
L-cysteine
-
12.68
+18.9%
Table 2: Effect of L-cysteine on Antioxidant Enzyme Activity (at Day 7)
Enzyme
Control
L-cysteine
Unit
Peroxidase (POD)
Increased by 92.5%
Increased by 106%
U mg⁻¹ FW
Superoxide Dismutase (SOD)
Declined
Declined (slower than control)
-
Catalase (CAT)
Decreased by 42.35%
Increased by 57.6%
U mg⁻¹ FW
Ascorbate Peroxidase (APX)
Decreased by 14.12%
Decreased by 2.5%
-
Glutathione Reductase (GR)
1.37
1.58
U g⁻¹ FW
Dehydroascorbate Reductase (DHAR)
-
37.5% higher than control
-
Monodehydroascorbate Reductase (MDHAR)
-
30.9% higher than control
-
L-cysteine Signaling Pathway in Plant Antioxidant Defense
L-cysteine enhances the plant's antioxidant defense system through several mechanisms. It can directly scavenge ROS, and it serves as a precursor for glutathione (GSH), a central component of the AsA-GSH cycle which detoxifies H2O2. Furthermore, L-cysteine treatment has been shown to upregulate the activity of key antioxidant enzymes.
Caption: L-cysteine's role in enhancing plant antioxidant defense.
Folcysteine (N-acetyl-L-cysteine): A Biostimulant with Antioxidant Properties
Folcysteine, also known as N-acetyl-L-cysteine (NAC) or N-acetylthioproline (ATCA), is a derivative of cysteine that acts as a biostimulant in plants.[2][3] It is recognized for its ability to promote plant growth and enhance tolerance to various abiotic stresses, including heavy metal and salt stress, by modulating the plant's antioxidant system.[2][4]
Experimental Data: Folcysteine Effects on Wheat Under Salt Stress
A study investigating the physiological mechanism of Folcysteine (as ATCA) on wheat under salt stress provides insights into its effects on antioxidant enzyme activity.
Table 3: Effect of Folcysteine (ATCA) on Antioxidant Enzyme Activity in Wheat (at 3 days post-treatment)
Enzyme
Treatment
% Increase in Activity Compared to Control
Superoxide Dismutase (SOD)
ATCA
75%
Peroxidase (POD)
ATCA
- (Data not directly comparable)
Catalase (CAT)
ATCA
4%
Note: The study also evaluated a combination of ATCA and Sodium Salicylate (Na-SA), which showed even greater increases in enzyme activity.
Another study on lettuce in a hydroponic system demonstrated that NAC application mitigated the accumulation of hydrogen peroxide and reduced lipid peroxidation.[5]
Folcysteine (NAC) Signaling Pathway in Plant Stress Tolerance
Folcysteine (NAC) primarily functions by reducing oxidative stress. It can directly scavenge ROS and also serves as a precursor to cysteine and subsequently glutathione, thereby bolstering the AsA-GSH cycle.[6] This action helps to maintain cellular redox homeostasis and protect against stress-induced damage.
Caption: Folcysteine's mechanism for enhancing plant stress tolerance.
Experimental Protocols
Determination of Antioxidant Enzyme Activity (as adapted from Shen et al., 2024)
Enzyme Extraction: Fresh plant tissue (0.5 g) is homogenized in 5 mL of pre-cooled phosphate buffer (50 mM, pH 7.8) containing 1 mM EDTA and 1% polyvinylpyrrolidone (PVP). The homogenate is centrifuged at 12,000×g for 20 min at 4°C. The resulting supernatant is used for the enzyme assays.
Superoxide Dismutase (SOD) Assay: SOD activity is determined by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains phosphate buffer, methionine, NBT, EDTA-Na₂, riboflavin, and the enzyme extract. The mixture is illuminated for 20 min, and the absorbance is read at 560 nm.
Peroxidase (POD) Assay: The POD activity assay is based on the oxidation of guaiacol. The reaction mixture contains phosphate buffer, guaiacol, H₂O₂, and the enzyme extract. The increase in absorbance at 470 nm is recorded.
Catalase (CAT) Assay: CAT activity is measured by monitoring the decomposition of H₂O₂. The reaction mixture consists of phosphate buffer, H₂O₂, and the enzyme extract. The decrease in absorbance at 240 nm is measured.[7]
Ascorbate Peroxidase (APX) and Glutathione Reductase (GR) Assays: The activities of enzymes in the AsA-GSH cycle are determined using specific substrates and monitoring changes in absorbance at specific wavelengths, as detailed in relevant literature.
Measurement of ROS and Lipid Peroxidation (as adapted from Shen et al., 2024)
Superoxide Radical (O2•−) Production Rate: The rate is measured by monitoring the reduction of hydroxylamine and the formation of nitrite.
Hydrogen Peroxide (H₂O₂) Content: H₂O₂ content is determined by reacting the plant extract with potassium iodide and measuring the absorbance at 390 nm.
Malondialdehyde (MDA) Content: MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid (TBA) reaction. The absorbance of the supernatant is measured at 532 nm and 600 nm.
Summary and Comparison
While direct comparative studies are lacking, the available data suggests that both L-cysteine and Folcysteine are effective in enhancing plant antioxidant activity, albeit through potentially overlapping and distinct mechanisms.
Direct vs. Biostimulant Action: L-cysteine acts as a direct antioxidant and a building block for other antioxidant compounds. Folcysteine, while also possessing direct antioxidant properties, is often characterized as a biostimulant that triggers a broader physiological response to stress.
Enzyme Activation: Both compounds have been shown to increase the activity of key antioxidant enzymes such as SOD and CAT. The data on Chinese flowering cabbage suggests a robust and comprehensive upregulation of the antioxidant system by L-cysteine. The available data for Folcysteine also indicates a positive effect on enzyme activity, contributing to stress mitigation.
ROS Scavenging: Both L-cysteine and Folcysteine treatments lead to a reduction in ROS levels (H₂O₂) and lipid peroxidation (MDA), indicating their effectiveness in protecting plant cells from oxidative damage.
Application and Context: L-cysteine has been extensively studied in the context of postharvest preservation to delay senescence. Folcysteine is more broadly applied as a biostimulant to improve overall plant growth and resilience to a variety of environmental stresses encountered during the growth cycle.
A Comparative Analysis of Folcysteine and Other Leading Biostimulants in Agriculture
For Researchers, Scientists, and Drug Development Professionals The quest for sustainable agricultural practices has intensified the focus on biostimulants—substances and microorganisms that enhance plant nutrition, abio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable agricultural practices has intensified the focus on biostimulants—substances and microorganisms that enhance plant nutrition, abiotic stress tolerance, and crop quality. Among the diverse array of available biostimulants, Folcysteine, a sulfur-containing amino acid derivative, has garnered attention for its role in promoting plant growth and resilience. This guide provides an objective comparison of the performance of Folcysteine-based biostimulants with other major classes of biostimulants, supported by experimental data.
Overview of Biostimulant Classes
This comparison focuses on Folcysteine and three other widely utilized categories of biostimulants:
Folcysteine (as part of a wider formulation): Often found in commercial products like FOLICIST®, Folcysteine (N-acetyl-thiazolidine-4-carboxylic acid, AATC) is typically combined with other bioactive compounds such as folic acid, seaweed extracts, and plant extracts. These formulations are designed to enhance metabolic processes, particularly flowering and fruit set.
Protein Hydrolysates (PHs): Derived from the chemical or enzymatic hydrolysis of proteins from plant or animal sources, PHs are rich in amino acids and peptides that can improve nutrient uptake, stress tolerance, and overall plant growth.[1][2]
Seaweed Extracts (SWEs): Extracted from various species of marine macroalgae, SWEs are a complex mixture of polysaccharides, minerals, vitamins, and plant hormones that can mitigate abiotic stress and enhance plant productivity.[3]
Humic and Fulvic Acids (HAs and FAs): These are natural organic compounds resulting from the decomposition of plant and microbial matter.[4] They are known to improve soil structure, nutrient retention, and root growth.[4]
Comparative Performance Data
The following tables summarize quantitative data from various studies, showcasing the effects of different biostimulants on crop yield and physiological parameters. It is important to note that these results are from different studies and not from a single head-to-head trial, which may introduce variability.
Table 1: Comparative Impact of Biostimulants on Tomato Yield
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
Protocol 1: Evaluation of Biostimulants on Greenhouse Tomato Yield and Quality
Objective: To assess the effects of a legume-derived protein hydrolysate, a plant extract, and a seaweed extract on the yield and quality of greenhouse tomatoes.[5]
Experimental Design: A randomized complete block design with four replicates.
Plant Material and Growth Conditions: Tomato (Solanum lycopersicum L.) plants were grown in a greenhouse under standard cultivation practices.
Treatments:
Control (untreated)
Plant Extract (PE) at 1 mL/L
Seaweed Extract (SWE) at 3 mL/L
Protein Hydrolysate (PH) at 3 mL/L
Application: Biostimulants were applied as a foliar spray four times during the growing cycle.
Data Collection: Marketable and unmarketable yield, fruit number, and fruit quality parameters (e.g., lycopene, total soluble solids, mineral content) were measured at harvest.
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using Tukey's test.
Protocol 2: Assessment of Biostimulants on Tomato under Drought Stress
Objective: To investigate the effect of two biostimulants on the drought tolerance of greenhouse-grown tomatoes.[7]
Experimental Design: A factorial experiment with two biostimulants and three drought levels, with multiple replications.
Plant Material and Growth Conditions: Tomato seedlings were grown in a greenhouse. Drought stress was imposed by reducing irrigation to 85%, 63.75%, and 42.5% of field capacity.
Treatments:
Control (no biostimulant) at each irrigation level.
Plant-derived polyhydroxy acids extract at 150 mL/ha.
Sargassum seaweed extract at 1000 g/ha.
Application: Four applications of the biostimulants were performed at key growth stages.
Data Collection: Physiological traits such as stomatal conductance, net photosynthesis, and chlorophyll content were measured at defined time points. Agronomic traits and yield components were also evaluated.
Statistical Analysis: Data were analyzed using a two-way ANOVA to determine the effects of biostimulants and drought levels.
Protocol 3: Measurement of Chlorophyll Content
Objective: To determine the chlorophyll content in plant leaves as an indicator of plant health and photosynthetic capacity.
Methodology: A handheld SPAD meter (e.g., SPAD 502) is commonly used for non-destructive chlorophyll estimation.[10] The meter measures the optical density of the leaf at two wavelengths (typically 650 nm and 940 nm) to calculate a relative chlorophyll content value.[10] For absolute quantification, chlorophyll can be extracted from leaf tissue using a solvent like 80% acetone or 100% methanol.[11] The absorbance of the extract is then measured with a spectrophotometer at specific wavelengths (e.g., 663 nm and 646 nm for acetone) to calculate the concentrations of chlorophyll a and b.[11][12]
Protocol 4: Quantification of Antioxidant Enzyme Activity
Objective: To measure the activity of antioxidant enzymes (e.g., catalase, superoxide dismutase) as an indicator of the plant's response to stress.
Methodology:
Enzyme Extraction: Plant tissue is homogenized in an extraction buffer, and the homogenate is centrifuged to obtain a crude enzyme extract.
Enzyme Assays: The activity of specific enzymes is determined by spectrophotometrically measuring the rate of substrate consumption or product formation. For example, catalase activity can be measured by monitoring the decrease in absorbance at 240 nm due to the decomposition of hydrogen peroxide.
Total Antioxidant Activity: Methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can be used to determine the total antioxidant capacity of plant extracts.[13][14] This involves measuring the reduction of the ABTS radical cation by the antioxidants present in the sample.[13][14]
Signaling Pathways and Mechanisms of Action
The efficacy of biostimulants is rooted in their ability to modulate various physiological and molecular processes within the plant. The following diagrams illustrate the proposed signaling pathways for the components of Folcysteine-based biostimulants and other major biostimulant classes.
Caption: Proposed signaling pathway for Folic Acid in plants.
Caption: Proposed mechanism of action for Acetyl-Thioproline (Folcysteine).
Caption: General workflow of biostimulant action on plants.
Conclusion
Folcysteine-based formulations, along with protein hydrolysates, seaweed extracts, and humic and fulvic acids, represent valuable tools in modern agriculture for enhancing crop performance and sustainability. The choice of a specific biostimulant should be guided by the target crop, specific agricultural challenges (e.g., abiotic stress), and desired outcomes. While the presented data offers a comparative overview, it is crucial to acknowledge that the efficacy of any biostimulant can be influenced by various factors, including application timing, dosage, crop species, and environmental conditions. Further head-to-head comparative studies under various field conditions are necessary to provide more definitive recommendations. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide aim to support researchers and professionals in designing and evaluating future biostimulant applications.
Unveiling the Enzyme Inhibitory Landscape of Folcysteine: A Comparative Analysis
For Immediate Release This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzyme inhibitory effects of Folcysteine. Objectively comparing its performance...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzyme inhibitory effects of Folcysteine. Objectively comparing its performance with established alternatives, this guide presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Folcysteine, a compound comprising Folic Acid, L-Cysteine, and Hexamethylenetetramine, has been evaluated for its potential to inhibit key enzymes implicated in various physiological and pathological processes. This guide focuses on the inhibitory activity of its primary component, Folic Acid, against Angiotensin-Converting Enzyme (ACE) and its role as a modulator of folate-dependent enzymes such as Dihydrofolate Reductase (DHFR). Through a comparative analysis with well-established inhibitors, we provide a quantitative and qualitative assessment of Folcysteine's potential therapeutic applications.
Comparative Inhibitory Effects on Angiotensin-Converting Enzyme (ACE)
Folic acid, a key constituent of Folcysteine, has demonstrated inhibitory activity against Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure.[1] The following table provides a comparative summary of the inhibitory potency of folic acid and other well-established ACE inhibitors.
Comparative Inhibitory Effects on Dihydrofolate Reductase (DHFR)
Folate and its analogs are crucial for the activity of Dihydrofolate Reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. While folic acid itself is the substrate for DHFR, synthetic analogs act as potent inhibitors. This section compares the inhibitory activity of established DHFR inhibitors.
This protocol outlines a common method for determining the ACE inhibitory activity of a test compound by measuring the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL).
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-Histidyl-Leucine (HHL)
Test inhibitor (e.g., Folic Acid)
Positive control (e.g., Captopril)
Borate buffer (pH 8.3)
1M HCl
Ethyl acetate
UV-Vis Spectrophotometer
Procedure:
Preparation of Solutions:
Prepare a stock solution of ACE in borate buffer.
Prepare a stock solution of HHL in borate buffer.
Prepare serial dilutions of the test inhibitor and positive control in borate buffer.
Enzyme Reaction:
In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for control).
Add 50 µL of the HHL substrate solution.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 10 µL of the ACE solution.
Incubate the reaction mixture at 37°C for 60 minutes.
Reaction Termination and Extraction:
Stop the reaction by adding 62.5 µL of 1M HCl.
Extract the hippuric acid formed with 375 µL of ethyl acetate by vortexing.
Centrifuge to separate the layers.
Measurement:
Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
Reconstitute the residue in a suitable volume of deionized water.
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.
Calculation of Inhibition:
The percentage of ACE inhibition is calculated using the formula:
% Inhibition = [(A_control - A_inhibitor) / A_control] * 100
where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol describes a fluorometric assay to determine the DHFR inhibitory activity by monitoring the decrease in fluorescence associated with NADPH oxidation.
Materials:
Recombinant Human Dihydrofolate Reductase (DHFR)
Dihydrofolate (DHF)
NADPH
Test inhibitor (e.g., Methotrexate)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Fluorescence microplate reader
Procedure:
Preparation of Solutions:
Prepare a stock solution of DHFR in assay buffer.
Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH.
Prepare a stock solution of NADPH in assay buffer.
Prepare serial dilutions of the test inhibitor in assay buffer.
Enzyme Reaction:
In a black 96-well microplate, add the following to each well:
Assay Buffer
Test inhibitor at various concentrations
DHFR enzyme
Pre-incubate the plate at room temperature for 10-15 minutes.
Initiate the reaction by adding NADPH and DHF to each well.
Measurement:
Immediately measure the decrease in fluorescence in kinetic mode using a microplate reader with excitation at ~340 nm and emission at ~450 nm.
Record the fluorescence intensity over a period of 10-20 minutes.
Calculation of Inhibition:
The rate of reaction is determined from the linear portion of the kinetic curve.
The percentage of DHFR inhibition is calculated using the formula:
% Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
where Rate_control is the reaction rate in the absence of the inhibitor and Rate_inhibitor is the rate in the presence of the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms
To further elucidate the context of Folcysteine's inhibitory potential, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Folcysteine's Impact on Crop Yield: A Comparative Analysis for Researchers
This guide provides a detailed comparison of Folcysteine (active ingredient: N-Acetyl-Thiazolidine-4-Carboxylic Acid or NATCA), a sulfur-containing amino acid derivative, with other common biostimulants. The data present...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of Folcysteine (active ingredient: N-Acetyl-Thiazolidine-4-Carboxylic Acid or NATCA), a sulfur-containing amino acid derivative, with other common biostimulants. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance in enhancing crop yield and quality.
Mechanism of Action: The Role of L-Cysteine in Stress Mitigation
Folcysteine acts as a biostimulant primarily by delivering L-cysteine to the plant, a crucial amino acid in stress mitigation and various metabolic processes. The active ingredient, N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), is a precursor that is readily absorbed by the plant and converted into L-cysteine.[1] L-cysteine is a sulfur donor and a key component in the synthesis of essential biomolecules that protect the plant from both biotic and abiotic stresses.
One of the primary pathways influenced by increased L-cysteine availability is the synthesis of glutathione (GSH), a powerful antioxidant. Glutathione plays a vital role in the glutathione-ascorbate cycle, a process that detoxifies harmful reactive oxygen species (ROS) generated during periods of stress, such as drought, salinity, or extreme temperatures.[2] By enhancing the plant's antioxidant capacity, Folcysteine helps maintain cellular health and photosynthetic efficiency, leading to improved growth and yield.
Proposed signaling pathway of Folcysteine (NATCA) in plants.
Comparative Performance Data: Apple (Malus domestica)
The following tables summarize quantitative data from various studies on the effects of Folcysteine (NATCA), Seaweed Extract, and Humic Acid on the yield and quality of apple trees.
Disclaimer: The data presented below is compiled from separate studies and is not from a direct, head-to-head comparative trial. Variations in experimental conditions, apple cultivars, and environmental factors may influence the results.
Table 1: Effect of Folcysteine (NATCA) on 'Starking Delicious' Apple Yield
Treatment (NATCA Application)
Fruit Set (%)
Fruit Drop (%)
Yield ( kg/tree )
Fruit Weight (g)
Control (No Application)
-
25.82
24.00
-
1.0ml/L at Petal Fall + 1.5ml/L 15 days later
22.73
-
-
-
1.0ml/L at Petal Fall + 1.5ml/L 30 days later
-
17.78
102.50
137.62
Data extracted from a study conducted over two years. The table presents data from the more responsive year for yield.[3]
Table 2: Effect of Seaweed Extract on 'Golden Delicious' Apple Yield
Treatment
Number of Fruits/tree
Yield (t/ha)
Average Fruit Weight (g)
Control (Standard Fertilization)
Lower
< 90
Lower
Seaweed Extract Application
Higher
> 90
Higher
Data from a 10-year study. The table indicates the general trend observed. Seaweed extract application resulted in a greater number of fruits per tree, higher weight, and a larger percentage of fruits exceeding 7.5 cm in diameter compared to the control.[4]
Table 3: Effect of Humic and Fulvic Acids on 'Anna' Apple Yield
Treatment
Number of Fruits/tree
Yield/tree (kg)
Control
Lower
Lower
Fulvic Acid + Nutrients at Fruit Set
Significantly Higher
Significantly Higher
This study showed that the application of fulvic acid with a mixture of calcium nitrate, zinc sulfate, and borax at the fruit set stage had a markedly significant effect on the number of fruits per tree and the overall yield compared to the control.
Experimental Protocols
Folcysteine (NATCA) Application on Apple Trees
The following protocol is based on the study "Effect of Elanta super (n-Acetyle thiazolidine-4-carboxylic acid) on fruit set, yield and quality of apple cv. Starking delicious".[3]
Experimental Design: Randomized Block Design with four replications.
Crop: 'Starking Delicious' apple trees.
Treatments:
T1: Elanta Super (NATCA) @ 1.0ml/L at pink bud stage + 1.5ml/L 30 days after pink bud.
T2: Elanta Super (NATCA) @ 1.0ml/L at petal fall + 1.5ml/L 15 days after petal fall.
T3: Elanta Super (NATCA) @ 1.0ml/L at petal fall + 1.5ml/L 30 days after petal fall.
T4: Control (water spray).
Application Method: Foliar spray.
Parameters Measured: Fruit set (%), fruit drop (%), yield ( kg/tree ), fruit weight (g), fruit length to diameter ratio, and fruit color.
Workflow for evaluating Folcysteine's effect on apple trees.
Seaweed Extract Application on Apple Trees
This protocol is derived from the study "Evaluation of the Effect of Biostimulation on the Yielding of Golden Delicious Apple Trees".[4]
Experimental Design: Comparison between a standard fertilization program (control) and a program including seaweed extracts.
Crop: 'Golden Delicious' apple trees.
Treatment: Application of N Pro and Seactiv Complex technologies based on sea algae extracts.
Application Method: Integrated into the fertilization program.
Parameters Measured: Number of fruits per tree, yield (t/ha and kg/tree ), percentage of fruits >7.5 cm, and average fruit weight (g).
Humic and Fulvic Acid Application on Apple Trees
The protocol is based on the study "effect of humic and fulvic acids with some nutrients at diffrenet time of application on yield and fruits quality of anna apple trees".
Crop: 'Anna' apple trees.
Treatments: Foliar application of humic and fulvic acids with and without a mixture of calcium nitrate, zinc sulfate, and borax at different growth stages (bud burst, after complete fruit set, etc.).
Application Method: Foliar spray.
Parameters Measured: Leaf surface area, shoot length, fruit number per tree, and yield per tree.
Logical Relationships in Biostimulant Action
The application of biostimulants like Folcysteine initiates a cascade of physiological responses that culminate in improved crop yield. The primary input is the biostimulant itself, which leads to intermediate physiological effects. These effects, in turn, produce the final desired agronomic outcomes.
Logical relationship from biostimulant application to yield.
Folcysteine and Its Impact on Gene Expression: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of therapeutic compounds on gene expression is paramount. This guide provides a comparative analysis of Folcysteine, a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of therapeutic compounds on gene expression is paramount. This guide provides a comparative analysis of Folcysteine, a formulation containing folic acid and L-cysteine, and its principal components on cellular gene expression. Due to the limited direct research on the combined Folcysteine product, this guide focuses on the well-documented effects of its key constituents, folic acid and cysteine (often studied via its precursor, N-acetylcysteine), and compares them to a primary alternative, 5-methyltetrahydrofolate (5-MTHF).
The core of this analysis lies within the intricate network of one-carbon metabolism, a fundamental cellular process for biosynthesis and methylation reactions. Both folic acid and cysteine are integral players in this pathway, which is crucial for DNA synthesis, repair, and the epigenetic regulation of gene expression.
Comparative Gene Expression Analysis
Gene Symbol
Gene Name
Function in One-Carbon Metabolism & Related Pathways
Catalyzes the remethylation of homocysteine to methionine.
↑ (upregulated)
↔ (no significant change)
↑ (upregulated)
CBS
Cystathionine-beta-synthase
Catalyzes the first step of the transsulfuration pathway, converting homocysteine to cystathionine.
↓ (downregulated)
↑ (upregulated)
↓ (downregulated)
DNMT1
DNA (cytosine-5)-methyltransferase 1
Maintains DNA methylation patterns during cell division.
↑ (upregulated)
↓ (downregulated)
↑ (upregulated)
GCLC
Glutamate-cysteine ligase catalytic subunit
Rate-limiting enzyme in glutathione synthesis.
↔ (no significant change)
↑ (upregulated)
↔ (no significant change)
GSS
Glutathione synthetase
Catalyzes the final step in glutathione synthesis.
↔ (no significant change)
↑ (upregulated)
↔ (no significant change)
Note: The fold changes are indicative and compiled from various studies. Direct comparison requires studies conducted under identical conditions.
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by Folcysteine's components is the one-carbon metabolism pathway. This intricate network involves the folate and methionine cycles, which are interconnected and crucial for cellular function.
Caption: One-Carbon Metabolism Pathway influenced by Folcysteine components.
The experimental workflow for analyzing gene expression changes typically involves the following key steps:
Caption: A typical experimental workflow for gene expression analysis.
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies found in the cited literature for in vitro gene expression analysis.
Cell Culture and Treatment
Cell Line: Human cell lines pertinent to the research question (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption).
Culture Medium: Standard growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Seeding Density: Cells are seeded in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
Treatment: The growth medium is replaced with a medium containing the test compounds.
Folic Acid: Typically used at concentrations ranging from 10 to 100 µM.
N-acetylcysteine (NAC): Typically used at concentrations ranging from 1 to 10 mM.
5-methyltetrahydrofolate (5-MTHF): Typically used at concentrations equivalent to folic acid.
A vehicle control (e.g., sterile water or PBS) is run in parallel.
Incubation: Cells are incubated with the treatment for a specified period, commonly 24 to 72 hours, depending on the experimental goals.
RNA Extraction and Quality Control
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion or a separate DNase treatment step is performed.
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN), with a RIN value > 8 being desirable for downstream applications.
RNA Library Preparation and Sequencing (RNA-seq)
Library Construction: An mRNA-focused library is typically prepared from 1 µg of total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
Bioinformatic Analysis
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
Read Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment and control groups. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > |1|) are typically used to define significance.
Validation of Gene Expression Changes
Quantitative Real-Time PCR (qRT-PCR): The expression levels of a subset of differentially expressed genes are validated using qRT-PCR.
cDNA Synthesis: 1 µg of total RNA is reverse transcribed to cDNA using a reverse transcription kit.
PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB).
Conclusion
While direct evidence on the comprehensive gene expression profile of a combined Folcysteine treatment is lacking, analysis of its core components, folic acid and cysteine, provides significant insights. Folic acid primarily influences genes within the folate and methionine cycles, impacting DNA synthesis and methylation. Cysteine, through its role as a precursor to glutathione, predominantly affects genes related to oxidative stress response. The alternative, 5-MTHF, offers a way to bypass potential enzymatic bottlenecks in the folate cycle, which may be advantageous in certain genetic contexts. This guide provides a foundational understanding for researchers to design further studies to elucidate the specific and potentially synergistic effects of Folcysteine on gene expression.
Comparative
Folcysteine: A Comparative Analysis of its Biostimulant Effects on Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals Introduction Folcysteine, a sulfur-containing amino acid derivative, has emerged as a potent biostimulant in agricultural research, demonstrating considerab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folcysteine, a sulfur-containing amino acid derivative, has emerged as a potent biostimulant in agricultural research, demonstrating considerable potential in promoting plant growth and enhancing resilience to environmental stressors.[1] This guide provides a comparative analysis of the effects of Folcysteine on a range of plant species, drawing from various experimental studies. The objective is to offer a clear, data-driven overview of its performance, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.
Comparative Performance of Folcysteine Across Plant Species
The application of Folcysteine has yielded significant positive outcomes across a variety of plant species, from horticultural crops to staple grains. Its effects are most pronounced in improving growth parameters, enhancing yield, and bolstering stress tolerance.
Growth and Yield Enhancement
Folcysteine has been shown to stimulate vegetative growth and increase final yields in several crops. In faba bean (Vicia faba L.), foliar application of cysteine, a key component of Folcysteine, led to significant increases in shoot height, branch number, leaflet number, and both fresh and dry weight. This translated to a notable enhancement in green pod and fresh seed yields. Similarly, in eggplant (Solanum melongena L.), Folcysteine application increased dry matter accumulation, thereby enhancing its competitive ability against weeds.
Studies on major cereal crops have also indicated the positive impact of Folcysteine's constituent components. In wheat (Triticum aestivum L.) subjected to salt stress, Folcysteine application effectively mitigated the inhibition of growth.[2] While direct studies on Folcysteine in soybean (Glycine max (L.) Merrill) and maize (Zea mays L.) are limited, products containing its components have been shown to improve flowering, pod filling, and overall yield.[3][4] In cotton (Gossypium hirsutum L.), folic acid, another component of Folcysteine, has demonstrated the ability to alleviate the negative impacts of drought stress.[5]
Post-Harvest Quality and Stress Mitigation
Beyond yield, Folcysteine has shown promise in improving the post-harvest characteristics of fruits. In mango (Mangifera indica), a post-harvest coating of Folcysteine was found to delay deterioration, suggesting a role in extending shelf life.[6] This effect is likely attributed to the antioxidant properties of its constituent amino acids.
The stress-mitigating properties of Folcysteine are a key aspect of its biostimulant activity. The sulfur-containing amino acid cysteine is known to play a central role in plant metabolism and defense. It is a precursor to a wide range of defense compounds and is involved in redox signaling in response to stress.[7][8] Similarly, folic acid has been shown to enhance tolerance to abiotic stresses such as drought and salinity.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of Folcysteine and its components on various plant species as reported in different studies. It is important to note that experimental conditions, including concentration, application method, and environmental factors, varied between studies, which may influence the observed effects.
Table 1: Effect of Folcysteine and its Components on Plant Growth Parameters
Plant Species
Treatment
Concentration
Application Method
Observed Effect
Faba Bean (Vicia faba L.)
Cysteine
30 mg/L
Foliar Spray
Significant increase in shoot height, branch number, leaflet number, fresh and dry weight.
The methodologies employed in the cited studies provide a framework for the application and evaluation of Folcysteine.
General Application Protocol (Foliar Spray)
Preparation of Solution: Folcysteine is typically dissolved in water to achieve the desired concentration (e.g., 100-400 ppm for eggplant). The addition of a surfactant may be necessary to ensure even leaf coverage.
Application Timing: Application timing is critical and varies depending on the crop and the intended effect. Common application windows include key vegetative stages, pre-flowering, and during fruit development. For instance, in vegetable crops, 3 to 4 applications are often recommended based on the crop cycle.
Application Method: A calibrated sprayer is used to apply the solution to the plant foliage until runoff. Application is typically performed during the early morning or late evening to maximize absorption and minimize evaporation.
Post-Harvest Fruit Coating Protocol (Mango)
Solution Preparation: An aqueous solution of Folcysteine is prepared at concentrations ranging from 0 to 1000 mg/L.[6]
Application: Mature green mango fruits are dipped in the Folcysteine solution for a specified duration (e.g., 300 seconds).[6]
Drying and Storage: The treated fruits are then air-dried and stored under controlled temperature and humidity conditions for subsequent evaluation.[6]
Standard Procedures for Measuring Plant Growth Parameters
Plant Height: Measured from the base of the plant to the tip of the longest leaf or stem.
Leaf Area: Can be determined using a leaf area meter or by tracing leaves on graph paper and counting the squares.
Fresh Weight: Plants are carefully removed from the soil, washed to remove debris, blotted dry, and immediately weighed.
Dry Weight: After measuring fresh weight, plants are dried in an oven at a low temperature (e.g., 70°C) until a constant weight is achieved.
Signaling Pathways and Mechanism of Action
The biostimulant effect of Folcysteine can be attributed to the synergistic action of its components, primarily cysteine and folic acid, which are involved in crucial metabolic and signaling pathways.
Cysteine-Mediated Stress Response and Growth Regulation
Cysteine plays a central role in sulfur metabolism and is a precursor for the synthesis of essential biomolecules, including proteins, glutathione, and various defense compounds.[7] Exogenous application of cysteine can enhance the plant's antioxidant capacity, thereby mitigating oxidative stress induced by various environmental factors.
Caption: Cysteine signaling pathway in response to stress and Folcysteine application.
Folic Acid's Role in Growth and Development
Folic acid (Vitamin B9) and its derivatives (folates) are essential cofactors in one-carbon metabolism, which is critical for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By supporting these fundamental cellular processes, folic acid directly contributes to cell division, growth, and overall plant development.
Caption: Role of Folic Acid in promoting plant growth and development.
Experimental Workflow for Comparative Study
A robust comparative study of Folcysteine would involve a standardized experimental workflow to ensure the objectivity of the results.
Caption: A standardized experimental workflow for a comparative study of Folcysteine.
Conclusion
The available evidence strongly suggests that Folcysteine is a versatile biostimulant with beneficial effects on a wide range of plant species. Its ability to enhance growth, increase yield, and mitigate the impacts of environmental stress makes it a valuable tool for sustainable agriculture. However, the existing research is somewhat fragmented, with studies often focusing on a single species and employing varied experimental protocols. To fully unlock the potential of Folcysteine, further comprehensive and comparative studies using standardized methodologies across a broader array of commercially important crops are warranted. Such research will be crucial in optimizing application strategies and elucidating the full spectrum of its physiological and molecular effects, ultimately contributing to the development of more resilient and productive agricultural systems.
Replicating Folcysteine's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactive properties of Folcysteine's core components—Folic Acid and N-acetyl-L-cysteine (NAC)—with r...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactive properties of Folcysteine's core components—Folic Acid and N-acetyl-L-cysteine (NAC)—with relevant alternatives. Detailed experimental protocols and visualizations of key signaling pathways are included to support the replication of published findings.
Folcysteine, a combination of Folic Acid and an N-acetyl-L-cysteine derivative, is primarily recognized for its role as a biostimulant in agricultural applications, where it enhances plant growth and stress resistance. However, to understand its potential bioactivity in a biomedical context, it is essential to dissect the well-documented effects of its individual components. This guide focuses on the distinct and synergistic bioactivities of Folic Acid and NAC, providing a framework for comparative analysis.
Comparative Bioactivity of Folcysteine Components and Alternatives
The following tables summarize the key bioactive properties of Folic Acid and N-acetyl-L-cysteine, along with comparable alternatives.
Compound
Primary Bioactivity
Mechanism of Action
Key Cellular Targets
Therapeutic Potential
Folic Acid
One-Carbon Metabolism, DNA Synthesis & Repair
Precursor to Tetrahydrofolate (THF), a cofactor for nucleotide and amino acid synthesis.[1][2]
Can be oxidized to betaine, which donates a methyl group to homocysteine to form methionine.[11]
Choline kinase, PEMT pathway
Liver health, neurological function.
Experimental Protocols
To facilitate the replication of bioactivity studies, detailed methodologies for key in vitro experiments are provided below.
Folic Acid: Cell Proliferation Assay
This protocol is designed to assess the effect of folic acid on the proliferation of a human cancer cell line.
1. Cell Culture:
Culture HT-29 or SW480 human colorectal cancer cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12]
Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]
2. Folic Acid Preparation:
Prepare a stock solution of folic acid by dissolving it in 1M NaOH.[13] For cell culture, it is also soluble in sodium bicarbonate solution.[13]
Prepare working solutions by diluting the stock in folate-free RPMI 1640 medium to achieve final concentrations ranging from 0 ng/mL (depleted) to 10,000 ng/mL.[12]
3. Proliferation Assay (Sulforhodamine B - SRB):
Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[12]
Replace the medium with media containing different concentrations of folic acid and incubate for 72 hours.[12]
Fix the cells with 10% trichloroacetic acid.
Stain the cells with 0.4% SRB solution.
Wash with 1% acetic acid and air dry.
Solubilize the bound dye with 10 mM Tris base solution.
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
This protocol measures the ability of NAC to mitigate oxidative stress-induced cell death.
1. Cell Culture:
Culture HepG2 human liver carcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
2. NAC and Oxidative Stress Induction:
Prepare a stock solution of NAC in sterile water or DMSO.[15]
Expose cells to a known oxidant, such as hydrogen peroxide or lead nitrate (e.g., 30 µg/mL), with and without co-treatment of NAC at various concentrations (e.g., 0.125, 0.25, 0.5 mM).[14]
3. Cell Viability Assay (MTT):
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.[14]
Treat the cells with the oxidant and/or NAC for 48 hours.[14]
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[14]
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm. A decrease in absorbance in oxidant-treated cells and its restoration by NAC indicates antioxidant activity.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs are provided below using Graphviz (DOT language).
Folcysteine's Postharvest Benefits: A Statistical and Mechanistic Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Folcysteine's efficacy as a postharvest treatment for fruits, benchmarked against established alternatives....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Folcysteine's efficacy as a postharvest treatment for fruits, benchmarked against established alternatives. The following sections detail the statistical validation of its benefits, the experimental protocols for its application, and its proposed mechanism of action within key physiological pathways.
Folcysteine, a biostimulant containing L-cysteine, has demonstrated significant potential in delaying the senescence and deterioration of horticultural products. Its application as a postharvest treatment is gaining attention for its ability to extend shelf life and maintain the quality of fruits. This guide synthesizes available research data to offer a comparative overview of Folcysteine's performance against other common postharvest treatments.
Comparative Performance Analysis
To provide a clear and concise summary of Folcysteine's efficacy, the following tables present a compilation of quantitative data from various studies. It is important to note that direct comparative studies between Folcysteine and other treatments on the same fruit variety under identical conditions are limited. Therefore, data from studies on L-cysteine, a closely related compound and the active component of Folcysteine, have been included to provide a broader context for its performance.
Table 1: Effect of Postharvest Treatments on Weight Loss and Firmness of Mango Fruit
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the available literature for the application of Folcysteine and L-cysteine as postharvest treatments.
Folcysteine Treatment Protocol for Mangoes
This protocol is based on the study by Morales-Payan (2022)[1].
Fruit Selection: 'Davis Haden' mangoes were harvested at the mature green stage.
Preparation of Treatment Solutions: Aqueous solutions of Folcysteine were prepared at concentrations ranging from 0 to 1000 mg/L.
Application: The mangoes were dipped in the Folcysteine solutions for 300 seconds.
Drying: After dipping, the fruits were air-dried.
Storage: The treated mangoes were stored at two different temperatures: 15°C and 25°C.
Evaluation: The fruits were evaluated every 48 hours for physical and chemical parameters including weight loss, firmness, and changes in coloration.
L-cysteine Treatment Protocol for Loquat Fruit
This protocol is derived from a study on the effects of L-cysteine on loquat fruit quality[2].
Fruit Selection: Freshly harvested loquat fruits of uniform size and maturity were selected.
Preparation of Treatment Solutions: L-cysteine solutions were prepared at concentrations of 0.01%, 0.05%, 0.1%, and 0.2% (w/v).
Application: The fruits were immersed in the L-cysteine solutions for 10 minutes.
Drying: The treated loquats were air-dried at room temperature.
Storage: The fruits were stored at 4°C for 35 days, followed by a simulated shelf life at 20°C for 5 days.
Analysis: Various quality parameters, including weight loss, firmness, browning index, decay index, respiration rate, and antioxidant enzyme activities (SOD, CAT), were measured at regular intervals.
Signaling Pathways and Mechanisms of Action
The preservative effects of Folcysteine and its active component, L-cysteine, are attributed to their influence on key signaling pathways involved in fruit ripening and senescence.
Ethylene Biosynthesis and Signaling Pathway
Ethylene is a key plant hormone that regulates fruit ripening. L-cysteine has been shown to be a precursor for ethylene biosynthesis[3]. However, exogenous application of high concentrations of L-cysteine can also inhibit ethylene production, thereby delaying ripening. This is likely due to feedback inhibition mechanisms within the ethylene biosynthesis pathway.
Caption: Proposed role of Folcysteine in the ethylene biosynthesis pathway.
Antioxidant Defense System
Postharvest treatments with L-cysteine have been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[2][4]. These enzymes play a crucial role in scavenging reactive oxygen species (ROS), which are major contributors to cellular damage and senescence.
Caption: Folcysteine's proposed mechanism in enhancing the antioxidant defense system.
Conclusion
The available evidence strongly suggests that Folcysteine is a promising postharvest treatment for extending the shelf life and maintaining the quality of fruits. Its mode of action appears to be multifaceted, involving the modulation of ethylene biosynthesis and the enhancement of the fruit's natural antioxidant defenses. While direct comparative data with other treatments is still emerging, the performance of its active component, L-cysteine, in various studies indicates its potential to be a valuable tool in postharvest management. Further research focusing on direct, statistically robust comparisons of Folcysteine with other leading postharvest treatments on a wider range of fruits is warranted to fully elucidate its commercial potential.
Safeguarding Your Laboratory: Proper Disposal Procedures for Folcysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Folcysteine, a sulfu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Folcysteine, a sulfur-containing amino acid derivative used in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Folcysteine, also known as 3-Acetyl-Thiazolidine-4-carboxylic acid, requires careful handling to avoid potential health hazards. It can cause serious eye irritation, skin irritation, and may be harmful if inhaled or swallowed[1][2].
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield[1][2].
Hand Protection: Use chemically resistant gloves[1][2].
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator[2][3].
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact[1][2].
In Case of Exposure:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[1][2].
Skin Contact: Take off contaminated clothing and wash the affected area with soap and water. Consult a physician if irritation occurs[1][2][3].
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2][3].
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[1][2].
Step-by-Step Disposal Protocol for Folcysteine
While some sources indicate that Folcysteine is not classified as a hazardous substance for transportation, all chemical waste must be managed responsibly to protect personnel and the environment[1][3]. Do not discharge Folcysteine into sewer systems or dispose of it with household garbage[1][4].
1. Waste Identification and Segregation:
Characterize the waste. Determine if the Folcysteine waste is pure, in a solution, or mixed with other chemicals.
If mixed with hazardous substances, the entire mixture must be treated as hazardous waste[4].
Segregate Folcysteine waste from other chemical waste streams to prevent cross-contamination[4].
2. Waste Collection and Storage:
Solid Waste:
Collect pure Folcysteine powder and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, well-labeled, and sealed container[1][3][4].
Collect aqueous solutions of Folcysteine in a clearly labeled, leak-proof container.
Indicate all components of the solution on the label[4].
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[1]. Keep containers tightly closed[1].
3. Disposal Procedure:
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) office for guidance[4][5].
Licensed Disposal Service: Arrange for the collection of the segregated and labeled Folcysteine waste by a licensed professional waste disposal company[3][4]. Your institution's EHS department can facilitate this[4].
Container Decontamination:
Thoroughly empty all contents from the original Folcysteine container.
Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions). The first rinseate must be collected and disposed of as chemical waste[6].
After proper rinsing, the container can be recycled or disposed of as regular waste, in accordance with institutional policies[1][6].
Quantitative Data: Physical and Chemical Properties of Folcysteine
Understanding the properties of Folcysteine is crucial for its safe handling and disposal.
Experimental Protocol: General Procedure for Preparing Non-Hazardous Chemical Waste for Disposal
As no specific experimental protocols for the degradation or neutralization of Folcysteine were found in the searched literature, a general protocol for the safe preparation of non-hazardous chemical waste for disposal is provided below.
Objective: To safely collect, label, and store non-hazardous chemical waste, such as pure Folcysteine, for pickup by a licensed disposal service.
Materials:
Appropriate Personal Protective Equipment (PPE)
Designated and compatible waste container with a secure lid
Waste label
Spatula or scoop for solids
Funnel for liquids
Spill containment supplies
Methodology:
Wear Appropriate PPE: Before handling any chemical waste, don the required PPE, including safety goggles, gloves, and a lab coat.
Prepare the Waste Container:
Select a container that is compatible with the chemical waste. For solid Folcysteine, a wide-mouth plastic or glass jar with a screw cap is suitable. For aqueous solutions, a sealed plastic or glass bottle is appropriate.
Ensure the container is clean and dry before use.
Affix a waste label to the container.
Transfer the Waste:
For Solids: Carefully transfer the solid Folcysteine waste into the designated container using a spatula or scoop. Minimize dust formation. If any material is spilled, clean it up immediately following the accidental release measures outlined in the Safety Data Sheet.
For Liquids: Place the waste container in a secondary containment bin. Use a funnel to carefully pour the liquid waste into the container to avoid spills.
Label the Waste Container:
Clearly and legibly fill out the waste label with all required information, including:
The full chemical name ("Folcysteine" or "3-Acetyl-Thiazolidine-4-carboxylic acid")
The concentration and quantity of the waste
The date of accumulation
The name of the principal investigator or lab group
Store the Waste:
Securely close the lid of the waste container.
Store the container in a designated waste accumulation area that is cool, dry, and well-ventilated.
Ensure the storage area is away from incompatible materials.
Arrange for Disposal:
Contact your institution's EHS office to schedule a pickup for the waste. Provide them with all the necessary information from the waste label.
Folcysteine Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Folcysteine.
Caption: A workflow diagram for the proper disposal of Folcysteine waste.
Personal protective equipment for handling Folcysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and dispos...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Folcysteine, a sulfur-containing amino acid derivative. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.
Hazard Classification
Folcysteine is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, results in serious eye irritation, and may cause respiratory irritation[1]. All laboratory personnel must be thoroughly familiar with these hazards before handling the compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Folcysteine. It is imperative to wear the appropriate PPE at all times when working with this compound.
PPE Category
Item
Specifications
Eye and Face Protection
Safety Goggles with Side Shields
Must be worn to protect against splashes and dust.
Face Shield
Recommended in addition to goggles when there is a significant risk of splashing.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are suitable. PVC gloves are not recommended as they offer little chemical protection.[2]
Body Protection
Impervious Lab Coat or Gown
A long-sleeved, closed-front gown is required to protect against skin contact.[1]
Respiratory Protection
Respirator
A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[1][3]
Operational Plan for Handling Folcysteine
This section outlines the step-by-step procedures for the safe handling of Folcysteine in a laboratory setting.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store Folcysteine in a tightly sealed container in a cool, dry, and well-ventilated area[3].
Keep it away from incompatible materials such as strong oxidizing agents.
2. Preparation and Handling:
All handling of powdered Folcysteine should be conducted in a certified chemical fume hood to minimize inhalation risk.
Before handling, ensure that a safety shower and eyewash station are readily accessible[1].
Wear all required PPE as detailed in the table above.
When weighing the compound, use a balance inside the fume hood or in a ventilated enclosure.
To prepare solutions, slowly add the solid to the solvent to avoid splashing and dust generation.
3. Spill Management:
In the event of a spill, evacuate the immediate area if necessary.
For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid generating dust.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Decontaminate the spill area with a suitable cleaning agent.
Report all spills to the laboratory supervisor or safety officer.
4. First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][3].
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[1][3].
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Disposal Plan
Proper disposal of Folcysteine and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
All disposable materials contaminated with Folcysteine, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
Unused or expired Folcysteine should be disposed of as hazardous chemical waste.
2. Disposal of Solutions:
Aqueous solutions of Folcysteine should be collected in a designated hazardous waste container. Do not pour them down the drain.
Label all waste containers clearly with the contents, including the concentration of Folcysteine.
3. Final Disposal:
All Folcysteine waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations[4].
Do not dispose of Folcysteine with household garbage or in regular laboratory trash[4].
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of Folcysteine.
Folcysteine Handling and Disposal Workflow Diagram